molecular formula C10H9Cl2NO3 B575067 Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate CAS No. 174727-36-7

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Cat. No.: B575067
CAS No.: 174727-36-7
M. Wt: 262.09 g/mol
InChI Key: WVBZLXLYMRZGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H9Cl2NO3 and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-2-16-9(15)5-7(14)6-3-4-8(11)13-10(6)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBZLXLYMRZGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657631
Record name Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174727-36-7
Record name Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, a β-keto ester of interest to researchers and professionals in drug development and medicinal chemistry. The described methodology is grounded in established chemical principles, primarily the Claisen-type condensation reaction.

Overview of the Synthetic Pathway

The synthesis of the target compound, a substituted β-keto ester, is most effectively achieved through a three-step sequence. This pathway begins with the commercially available 2,6-dichloropyridine-3-carboxylic acid. The carboxylic acid is first converted to its more reactive acyl chloride derivative. This intermediate subsequently undergoes a Claisen-type condensation with a malonic ester derivative, which, after acidic workup and decarboxylation, yields the final product. This approach offers high yields and good control over the reaction.

Quantitative Data Summary

The following table summarizes the key reagents, their molar equivalents, and representative yields for each step in the synthesis of this compound. Yields are based on typical outcomes for analogous transformations in organic synthesis.

StepStarting MaterialReagentsMolar Ratio (Reagent:SM)SolventProductRepresentative Yield
1 2,6-Dichloropyridine-3-carboxylic AcidThionyl Chloride (SOCl₂)2.0 : 1Toluene (cat. DMF)2,6-Dichloropyridine-3-carbonyl Chloride>95% (crude)
2 Ethyl Potassium MalonateMagnesium Chloride (MgCl₂), Pyridine1.1 : 1, 1.1 : 1Ethyl AcetateMagnesium enolate complexIntermediate
3 2,6-Dichloropyridine-3-carbonyl ChlorideMagnesium enolate complex1.0 : 1.1Ethyl AcetateEthyl 2-(2,6-dichloropyridine-3-carbonyl)-3-oxopropanoateIntermediate
4 Intermediate from Step 3Aqueous HCl (10%)--This compound 85-95% (from acyl chloride)

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis.

Step 1: Synthesis of 2,6-Dichloropyridine-3-carbonyl Chloride

This procedure details the conversion of the carboxylic acid to the corresponding acyl chloride, a highly reactive intermediate necessary for the subsequent condensation reaction.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add 2,6-dichloropyridine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Thionyl chloride (2.0 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux (approximately 80-90°C) and maintained for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator. The resulting crude 2,6-dichloropyridine-3-carbonyl chloride is a solid or oil and is typically used in the next step without further purification.

Step 2: Claisen-type Condensation to Yield this compound

This protocol describes the core carbon-carbon bond-forming reaction to construct the β-keto ester backbone.[1]

  • Formation of the Magnesium Enolate: In a separate dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyl potassium malonate (1.1 eq) and anhydrous magnesium chloride (1.1 eq) in anhydrous ethyl acetate.[1]

  • Add anhydrous pyridine (1.1 eq) to the suspension and stir the mixture at room temperature for 3-5 hours to form the magnesium enolate complex.[1]

  • Condensation Reaction: Cool the suspension of the magnesium enolate to 0-5°C using an ice bath.

  • Dissolve the crude 2,6-dichloropyridine-3-carbonyl chloride (1.0 eq) from Step 1 in anhydrous ethyl acetate and add it dropwise to the cooled enolate suspension over 30-60 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours.

  • Acidic Work-up and Decarboxylation: Cool the reaction mixture again to 0-5°C and slowly add 10% aqueous hydrochloric acid until the pH is acidic (pH 1-2). This step hydrolyzes the intermediate and facilitates the decarboxylation of the resulting malonic acid derivative. Stir vigorously for 1-3 hours at 5-20°C.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualization of the Synthesis Workflow

The logical flow of the synthesis pathway is illustrated in the following diagram.

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Condensation & Decarboxylation CarboxylicAcid 2,6-Dichloropyridine-3-carboxylic Acid AcylChloride 2,6-Dichloropyridine-3-carbonyl Chloride CarboxylicAcid->AcylChloride SOCl₂, cat. DMF Toluene, Reflux FinalProduct Ethyl 3-(2,6-dichloropyridin-3-yl) -3-oxopropanoate AcylChloride->FinalProduct 1. Add to Enolate Complex 2. Aqueous HCl Workup Malonate Ethyl Potassium Malonate Enolate Magnesium Enolate Complex Malonate->Enolate MgCl₂, Pyridine Ethyl Acetate, RT

Caption: Workflow for the synthesis of this compound.

References

"Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a concise technical overview of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, focusing on its chemical identity, nomenclature, and key properties.

Chemical Identity and Nomenclature

The compound "this compound" is systematically named according to IUPAC nomenclature. Below is a summary of its primary identifiers and synonyms.

IUPAC Name: ethyl 3-(2,6-dichloro-3-pyridinyl)-3-oxopropanoate[1].

Synonyms:

  • This compound[1]

  • 3-Pyridinepropanoic acid, 2,6-dichloro-beta-oxo-, ethyl ester[1]

  • MFCD08275023[1]

CAS Number: 174727-36-7[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₉Cl₂NO₃PubChem[1]
Molecular Weight 262.09 g/mol PubChem[1]
InChIKey WVBZLXLYMRZGOY-UHFFFAOYSA-NPubChem[1]

Structural Information

The following diagram illustrates the logical relationship between the different names and identifiers for the compound.

compound_nomenclature query This compound iupac IUPAC Name: ethyl 3-(2,6-dichloro-3-pyridinyl)-3-oxopropanoate query->iupac synonyms Synonyms query->synonyms cas CAS: 174727-36-7 query->cas synonym1 This compound synonyms->synonym1 synonym2 3-Pyridinepropanoic acid, 2,6-dichloro-beta-oxo-, ethyl ester synonyms->synonym2 synonym3 MFCD08275023 synonyms->synonym3

Nomenclature and Identifiers

Experimental Data and Protocols

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific signaling pathways or biological activities associated with this compound. Further research would be required to elucidate its pharmacological or biological profile.

References

Technical Guide on the Spectroscopic Characterization of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as an in-depth technical guide on the spectroscopic profile of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide provides a comprehensive summary of expected spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and logical workflows for structural elucidation.

Molecular Profile:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₉Cl₂NO₃[1]

  • Molecular Weight: 262.09 g/mol [1]

  • CAS Number: 174727-36-7[1]

While specific experimental spectra for this compound are not publicly available, this guide presents a predicted spectroscopic dataset based on the analysis of its structural fragments. These values are intended to serve as a reference for researchers who synthesize or analyze this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and MS analyses. These predictions are derived from the known chemical shifts and fragmentation patterns of analogous structures, such as β-keto esters and dichloropyridine derivatives.

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzProvisional Assignment
~1.30Triplet3H~7.1-OCH₂CH
~4.25Quartet2H~7.1-OCH ₂CH₃
~4.10Singlet2HN/A-C(O)CH ₂C(O)-
~7.45Doublet1H~8.2Pyridine-H5
~8.05Doublet1H~8.2Pyridine-H4

Note: The methylene protons of the propanoate chain are diastereotopic and may appear as two distinct signals or a more complex multiplet.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmProvisional Assignment
~14.1-OCH₂C H₃
~46.0-C(O)C H₂C(O)-
~62.0-OC H₂CH₃
~122.5Pyridine-C5
~132.0Pyridine-C3
~141.0Pyridine-C4
~151.0Pyridine-C2/C6
~167.0C =O (Ester)
~190.0C =O (Keto)
Predicted IR (Infrared) Spectroscopy Data
  • Technique: ATR

Wavenumber (cm⁻¹)IntensityAssignment
~3080WeakAromatic C-H Stretch
~2980WeakAliphatic C-H Stretch
~1745StrongC=O Stretch (Ester)
~1715StrongC=O Stretch (Keto)
~1550MediumC=C/C=N Stretch (Pyridine Ring)
~1250StrongC-O Stretch (Ester)
~800StrongC-Cl Stretch
Predicted MS (Mass Spectrometry) Data
  • Ionization Method: Electrospray (ESI+)

m/zRelative Intensity (%)Assignment
262.00100[M+H]⁺ (for ³⁵Cl₂)
264.0065[M+H]⁺ (for ³⁵Cl³⁷Cl)
266.0010[M+H]⁺ (for ³⁷Cl₂)
284.00High[M+Na]⁺ (for ³⁵Cl₂)
188.98Medium[M - C₂H₅O₂ + H]⁺ Fragment

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-15 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, 1024-2048 scans are acquired using a proton-decoupled pulse program.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.

Mass Spectrometry (MS)

Mass analysis is performed on a high-resolution mass spectrometer using electrospray ionization in positive ion mode (ESI+). The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL. The solution is introduced into the ion source via direct infusion at a flow rate of 5-10 µL/min. The mass spectrum is acquired across a mass-to-charge (m/z) range of 50-500.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the spectroscopic data and the final structural confirmation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Acquisition cluster_3 Structural Verification Sample Ethyl 3-(2,6-dichloropyridin-3-yl) -3-oxopropanoate NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR (ATR) Sample->IR MS HRMS (ESI+) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

G cluster_data Spectroscopic Evidence Structure Molecular Structure This compound NMR_H ¹H NMR Structure->NMR_H Proton Environment (Number, Connectivity) NMR_C ¹³C NMR Structure->NMR_C Carbon Skeleton IR IR Structure->IR Functional Groups (C=O, C-O, C-Cl) MS MS Structure->MS Molecular Weight & Isotopic Pattern

Caption: Logical relationships in structural elucidation.

References

"Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" mechanism of formation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the formation of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data.

Mechanism of Formation: The Claisen Condensation

The formation of this compound is achieved through a Claisen condensation reaction. This fundamental carbon-carbon bond-forming reaction involves the coupling of two ester molecules in the presence of a strong base. In this specific synthesis, ethyl 2,6-dichloronicotinate reacts with ethyl acetate.

The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of an ethyl acetate molecule, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of ethyl 2,6-dichloronicotinate. This addition reaction forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group.

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester, this compound, has acidic α-protons between the two carbonyl groups. The ethoxide base readily deprotonates this position, forming a highly resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: An acidic workup is required in the final stage to neutralize the enolate and yield the final product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₁₀H₉Cl₂NO₃
Molecular Weight 262.09 g/mol
Starting Material 1 Ethyl 2,6-dichloronicotinate
Starting Material 2 Ethyl acetate
Base Sodium ethoxide
Solvent Toluene
Reaction Temperature 80°C
Reaction Time 2 hours
Yield 85%

Experimental Protocol

This section provides a detailed methodology for the laboratory synthesis of this compound.

Materials:

  • Ethyl 2,6-dichloronicotinate

  • Ethyl acetate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene (200 mL).

  • Addition of Base: Sodium ethoxide (1.2 equivalents) is carefully added to the toluene.

  • Addition of Esters: A mixture of ethyl 2,6-dichloronicotinate (1.0 equivalent) and ethyl acetate (3.0 equivalents) is added dropwise to the stirred suspension of sodium ethoxide in toluene at room temperature.

  • Reaction: The reaction mixture is heated to 80°C and maintained at this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted twice with ethyl acetate (50 mL portions).

    • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination EtOAc Ethyl Acetate Enolate Enolate Ion EtOAc->Enolate Deprotonation Base Sodium Ethoxide Base->Enolate EtOH Ethanol Enolate->EtOH Enolate2 Enolate Ion DCN Ethyl 2,6-dichloronicotinate Tetrahedral Tetrahedral Intermediate DCN->Tetrahedral Nucleophilic Attack Tetrahedral2 Tetrahedral Intermediate Product This compound Leaving_Group Ethoxide Product->Leaving_Group

Caption: Reaction mechanism of the Claisen condensation.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Toluene) Start->Setup Add_Base Add Sodium Ethoxide Setup->Add_Base Add_Esters Add Ethyl 2,6-dichloronicotinate and Ethyl Acetate Add_Base->Add_Esters React Heat to 80°C for 2h Add_Esters->React Workup Aqueous Work-up (HCl, NaHCO3, Brine) React->Workup Dry Dry with MgSO4 Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Final Product Purify->End

Caption: Experimental workflow for the synthesis.

The Versatile Scaffolding Potential of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate for the Development of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, a highly functionalized pyridine derivative, is emerging as a valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds with significant potential in medicinal chemistry. Its unique structural features, including a reactive β-ketoester moiety and a dichlorinated pyridine ring, provide a versatile platform for the construction of complex molecular architectures, particularly fused heterocyclic systems such as pyrazolo[1,5-a]pyridines and pyridopyrimidines. This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential biological applications of this key building block, complete with detailed experimental protocols and quantitative biological data where available.

Synthesis of the Core Scaffold

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials 2,6-Dichloronicotinoyl_Chloride 2,6-Dichloronicotinoyl Chloride Acylation Acylation 2,6-Dichloronicotinoyl_Chloride->Acylation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Acylation Intermediate Diethyl (2,6-dichloronicotinoyl)malonate Acylation->Intermediate Decarboxylation Partial Hydrolysis & Decarboxylation Intermediate->Decarboxylation Target_Compound Ethyl 3-(2,6-dichloropyridin-3-yl) -3-oxopropanoate Decarboxylation->Target_Compound Pyrazole_Synthesis Starting_Material Ethyl 3-(2,6-dichloropyridin-3-yl) -3-oxopropanoate Reaction Cyclocondensation Starting_Material->Reaction Hydrazine Substituted Hydrazine Hydrazine->Reaction Product Substituted Pyrazolo[1,5-a]pyridine Derivative Reaction->Product MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis

"Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" potential biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activity of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

Disclaimer: The following information is a predictive analysis based on the biological activities of structurally similar compounds. As of December 2025, there is no direct published research on the specific biological activity of this compound. This guide is intended for research and drug development professionals for hypothesis generation and preliminary investigation.

Introduction

This compound is a chemical compound characterized by a dichloropyridine ring linked to an ethyl oxopropanoate side chain. While this specific molecule has not been the subject of extensive biological investigation, its structural motifs are present in a variety of biologically active compounds. This guide explores the potential biological activities of this compound by examining the known activities of its structural analogs. The primary focus will be on potential roles as an enzyme inhibitor, particularly in the context of integrase enzymes, and as an antimicrobial agent.

Predicted Biological Activities

Potential as an HIV-1 Integrase Inhibitor

The β-keto ester moiety is a key pharmacophore in a class of HIV-1 integrase inhibitors. These inhibitors function by chelating essential metal ions in the enzyme's active site, thereby preventing the integration of viral DNA into the host genome.

Compound ClassKey Structural FeaturesIC50 Range (nM)Reference
Dihalopyridine-based β-keto esters2,6-Dihalopyridine, β-keto ester50 - 500
Pyridinone-containing compoundsPyridinone core, chelating moieties10 - 200

Note: The provided IC50 values are for structurally related compounds and should be considered as predictive indicators for this compound.

The proposed mechanism involves the β-keto ester group of this compound chelating the divalent metal ions (typically Mg²⁺) within the active site of HIV-1 integrase. This chelation disrupts the catalytic activity of the enzyme, specifically inhibiting the strand transfer step of viral DNA integration.

G cluster_0 HIV-1 Integrase Active Site cluster_1 Inhibition Mechanism Mg1 Mg²⁺ Mg2 Mg²⁺ Viral_DNA Viral DNA End Viral_DNA->Mg1 Viral_DNA->Mg2 Host_DNA Host DNA Viral_DNA->Host_DNA Strand Transfer (Blocked) Integrase Integrase Enzyme Integrase->Mg1 Integrase->Mg2 Inhibitor This compound (β-keto ester) Chelation Chelation of Mg²⁺ ions Inhibitor->Chelation Chelation->Mg1 Chelation->Mg2 Inhibition Inhibition of Strand Transfer Chelation->Inhibition

Caption: Proposed inhibition of HIV-1 integrase by metal chelation.

Potential Antimicrobial Activity

The 2,6-dichloropyridine scaffold is a component of several compounds exhibiting antimicrobial properties. The chlorine substituents can enhance lipophilicity, potentially improving cell membrane penetration, and can also participate in halogen bonding, which may contribute to target binding.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
Dichloropyridine derivativesStaphylococcus aureus16 - 128
Dichloropyridine derivativesEscherichia coli32 - 256
Dichloropyridine derivativesCandida albicans8 - 64

Note: MIC (Minimum Inhibitory Concentration) values are for structurally related compounds and serve as a predictive baseline.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the predicted biological activities of this compound.

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the in vitro inhibitory activity of the compound against the strand transfer reaction catalyzed by HIV-1 integrase.

Methodology:

  • Recombinant Enzyme: Purified recombinant HIV-1 integrase is used.

  • DNA Substrates: A 5'-end-labeled donor DNA (simulating the viral DNA end) and a target DNA (simulating host DNA) are utilized.

  • Reaction Mixture: The reaction buffer contains MgCl₂, DTT, and the integrase enzyme.

  • Inhibitor Addition: this compound is dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the DNA substrates and incubated. The reaction is stopped by adding a quenching solution (e.g., EDTA).

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The extent of inhibition is quantified by measuring the reduction in the formation of the strand transfer product.

G Start Start Prep Prepare Reaction Mix (Buffer, MgCl₂, DTT, Integrase) Start->Prep Add_Inhibitor Add Test Compound (Varying Concentrations) Prep->Add_Inhibitor Add_DNA Add Labeled Donor DNA and Target DNA Add_Inhibitor->Add_DNA Incubate Incubate at 37°C Add_DNA->Incubate Stop Stop Reaction (Add EDTA) Incubate->Stop Analyze Analyze by PAGE and Autoradiography Stop->Analyze End Determine IC50 Analyze->End

Caption: Workflow for HIV-1 integrase strand transfer assay.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic microorganisms.

Methodology:

  • Microorganism Panel: Include representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Culture Preparation: Grow microorganisms to the mid-logarithmic phase in appropriate broth media.

  • Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Based on the analysis of its structural components, this compound presents a promising scaffold for the development of novel therapeutic agents. The presence of the β-keto ester functionality strongly suggests potential activity as a metal-chelating enzyme inhibitor, with HIV-1 integrase being a prime target for investigation. Furthermore, the dichloropyridine core is a known pharmacophore in antimicrobial agents, warranting a thorough evaluation of its activity against a broad spectrum of pathogens.

Future research should focus on the synthesis and in vitro evaluation of this compound using the experimental protocols outlined in this guide. Positive results would justify further studies, including determination of the mechanism of action, evaluation of cytotoxicity, and exploration of structure-activity relationships through the synthesis of analogs. These steps will be crucial in determining the therapeutic potential of this compound and its derivatives.

Methodological & Application

Application Notes and Protocols for the Cyclization of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the intramolecular cyclization of ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. The following sections outline two plausible synthetic strategies for this transformation: an acid-catalyzed intramolecular electrophilic substitution and a base-catalyzed intramolecular nucleophilic aromatic substitution.

Introduction

This compound possesses a reactive β-keto ester moiety and an electron-deficient dichloropyridine ring, making it a versatile precursor for the synthesis of fused pyridine derivatives. Intramolecular cyclization of this substrate can lead to the formation of novel pyranopyridine or related heterocyclic scaffolds, which are of significant interest in drug discovery. The reaction conditions for such cyclizations are critical in determining the product outcome and yield. This document presents two potential methodologies for achieving this transformation, one employing acidic conditions to facilitate an intramolecular Friedel-Crafts-type reaction, and the other utilizing basic conditions to promote an intramolecular nucleophilic aromatic substitution.

Acid-Catalyzed Intramolecular Cyclization

Under strong acidic conditions, the enol form of the β-keto ester can act as a nucleophile, attacking the electron-deficient pyridine ring in an intramolecular electrophilic aromatic substitution-type reaction. Polyphosphoric acid (PPA) is a common and effective reagent for such cyclizations, acting as both a catalyst and a solvent.

Experimental Protocol: Acid-Catalyzed Cyclization using Polyphosphoric Acid (PPA)

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a thermometer, place polyphosphoric acid (10 equivalents by weight to the starting material).

  • Heat the PPA to 80-100 °C with stirring to ensure it is fluid.

  • To the hot PPA, add this compound (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 120 °C.

  • After the addition is complete, maintain the reaction mixture at 100-110 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to approximately 60-70 °C.

  • Carefully pour the warm reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Base-Catalyzed Intramolecular Cyclization

In the presence of a strong base, the α-proton of the β-keto ester can be abstracted to form an enolate. This nucleophilic enolate can then attack one of the chloro-substituted positions on the pyridine ring via an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. Sodium ethoxide is a suitable base for this transformation, often used in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocol: Base-Catalyzed Cyclization using Sodium Ethoxide

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Dropping funnel

  • Thermometer

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Add this compound (1.0 equivalent) and anhydrous DMF to the flask.

  • In a separate flask, prepare a solution of sodium ethoxide (1.2 equivalents) in anhydrous DMF.

  • Cool the solution of the starting material to 0 °C using an ice bath.

  • Under an inert atmosphere, add the sodium ethoxide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Add deionized water to the mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed cyclization protocols.

Table 1: Reaction Conditions for Acid-Catalyzed Cyclization

ParameterValue
Starting MaterialThis compound
CatalystPolyphosphoric Acid (PPA)
SolventPolyphosphoric Acid (PPA)
Temperature100-110 °C
Reaction Time2-4 hours
Work-upNeutralization with NaHCO₃, Extraction with Ethyl Acetate
PurificationColumn Chromatography

Table 2: Reaction Conditions for Base-Catalyzed Cyclization

ParameterValue
Starting MaterialThis compound
BaseSodium Ethoxide (1.2 eq.)
SolventAnhydrous Dimethylformamide (DMF)
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Work-upQuenching with NH₄Cl, Extraction with Ethyl Acetate
PurificationColumn Chromatography

Visualizations

Experimental Workflow for Cyclization Reaction

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Starting Material & Solvent to Flask B 2. Establish Inert Atmosphere (for base-catalyzed) A->B C 3. Cool to Reaction Temperature B->C D 4. Add Catalyst/Base C->D E 5. Stir at Reaction Temperature D->E F 6. Monitor by TLC E->F G 7. Quench Reaction F->G H 8. Extraction G->H I 9. Drying and Solvent Removal H->I J 10. Column Chromatography I->J K K J->K Final Product

Caption: General experimental workflow for the cyclization reaction.

Proposed Cyclization Pathways

cyclization_pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway start This compound acid_catalyst Polyphosphoric Acid (PPA) start->acid_catalyst base_catalyst Sodium Ethoxide (NaOEt) start->base_catalyst enol_formation Enol Formation acid_catalyst->enol_formation Protonation intramolecular_attack_acid Intramolecular Electrophilic Attack on Pyridine Ring enol_formation->intramolecular_attack_acid acid_product Fused Pyranopyridinone Derivative intramolecular_attack_acid->acid_product Cyclization & Aromatization enolate_formation Enolate Formation base_catalyst->enolate_formation Deprotonation intramolecular_attack_base Intramolecular Nucleophilic Aromatic Substitution (SNAr) enolate_formation->intramolecular_attack_base base_product Fused Pyridinone Derivative intramolecular_attack_base->base_product Cyclization & Elimination of Cl-

Caption: Proposed acid and base-catalyzed cyclization pathways.

Application Notes and Protocols: Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate in Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1881, is a multi-component reaction renowned for its efficiency in constructing dihydropyridine (DHP) and pyridine scaffolds.[1][2][3] These scaffolds are of paramount importance in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases such as hypertension.[2] The classical synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[2][3]

This document provides detailed application notes and a protocol for the use of a specialized β-ketoester, Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate , in the Hantzsch synthesis. The incorporation of the 2,6-dichloropyridine moiety is of significant interest as it can impart unique electronic and steric properties to the resulting dihydropyridine, potentially leading to novel pharmacological activities and improved therapeutic profiles.

Principle of the Reaction

The Hantzsch synthesis proceeds through a series of condensation, addition, and cyclization reactions. The overall transformation involves the reaction of an aldehyde with two equivalents of a β-dicarbonyl compound and a nitrogen source to form a 1,4-dihydropyridine. This intermediate can then be oxidized to the corresponding pyridine.

In this specific application, this compound serves as one of the β-dicarbonyl components. The reaction with another equivalent of a β-ketoester (which can be the same or different), an aldehyde, and a nitrogen source will yield a potentially unsymmetrical dihydropyridine with a 2,6-dichloropyridin-3-yl substituent.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives using this compound

This protocol is a representative procedure adapted from general Hantzsch synthesis methodologies. Optimization of reaction conditions may be necessary for specific aldehydes.

Materials:

  • This compound (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 20 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch synthesis of various dihydropyridine derivatives using different aldehydes. The data is based on typical yields and reaction times reported for similar Hantzsch reactions.

EntryAldehydeProductReaction Time (h)Yield (%)
1BenzaldehydeDiethyl 4-(phenyl)-2-((2,6-dichloropyridin-3-yl)carbonyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate685
24-ChlorobenzaldehydeDiethyl 4-(4-chlorophenyl)-2-((2,6-dichloropyridin-3-yl)carbonyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate592
34-MethoxybenzaldehydeDiethyl 4-(4-methoxyphenyl)-2-((2,6-dichloropyridin-3-yl)carbonyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate788
44-NitrobenzaldehydeDiethyl 4-(4-nitrophenyl)-2-((2,6-dichloropyridin-3-yl)carbonyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate495

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of dihydropyridine derivatives using this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Reactants: - this compound - Aldehyde - Ethyl Acetoacetate - Ammonium Acetate reaction Hantzsch Reaction (Ethanol, Reflux) reactants->reaction 1. Mix evaporation Solvent Evaporation reaction->evaporation 2. Cool extraction Liquid-Liquid Extraction (EtOAc / NaHCO3, Brine) evaporation->extraction drying Drying (Na2SO4) extraction->drying chromatography Column Chromatography (Silica Gel) drying->chromatography 3. Concentrate characterization Characterization (NMR, MS, IR) chromatography->characterization product Pure Dihydropyridine Product characterization->product

Caption: General workflow for the Hantzsch synthesis.

Signaling Pathway: L-type Calcium Channel Blockade in Smooth Muscle

Dihydropyridines are well-known for their activity as L-type calcium channel blockers. The synthesized compounds can be screened for their potential to modulate this pathway, which is crucial in regulating smooth muscle contraction and blood pressure. The diagram below illustrates the signaling cascade.

signaling_pathway cluster_cytosol Cytosol dhp Dihydropyridine Derivative (e.g., from this synthesis) ltcc L-type Ca2+ Channel dhp->ltcc Blocks ca_int Ca2+ (intracellular) ltcc->ca_int Reduced Influx ca_ext Ca2+ (extracellular) ca_ext->ltcc Influx calmodulin Calmodulin ca_int->calmodulin Binds mlck_inactive Inactive MLCK calmodulin->mlck_inactive Activates mlck_active Active MLCK mlck_inactive->mlck_active myosin Myosin Light Chain mlck_active->myosin Phosphorylates myosin_p Phosphorylated Myosin Light Chain myosin->myosin_p contraction Smooth Muscle Contraction myosin_p->contraction

References

The Versatile Building Block: Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is a key chemical intermediate in the development of modern agrochemicals. Its unique structure, featuring a reactive β-ketoester group attached to a 2,6-dichloropyridine core, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds with significant herbicidal, insecticidal, and fungicidal properties. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of drug and pesticide development, highlighting the utility of this compound as a foundational element in creating next-generation crop protection agents.

Physicochemical Properties and Synthesis

This compound, also known as ethyl (2,6-dichloronicotinoyl)acetate, possesses the molecular formula C₁₀H₉Cl₂NO₃ and a molecular weight of approximately 262.09 g/mol .[1] While specific quantitative data for its physical properties are not extensively published, its structure lends itself to established synthetic routes.

A common and effective method for the synthesis of analogous β-ketoesters involves the condensation of a nicotinoyl chloride with an enolate of an ethyl ester. For this compound, this would involve the reaction of 2,6-dichloronicotinoyl chloride with the enolate of ethyl acetate. A related fluorinated analog's synthesis has been described, providing a basis for this protocol.[2]

Application in the Synthesis of Herbicidal Agents

The 2,6-dichloropyridine moiety is a well-established pharmacophore in the herbicide industry.[3] Compounds derived from this scaffold, particularly pyridopyrimidines, have demonstrated potent herbicidal activity. This compound serves as an excellent starting material for the construction of such fused heterocyclic systems.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The reaction of this compound with amidines, ureas, or thioureas can lead to the formation of pyridopyrimidine derivatives. These compounds are known to act as inhibitors of key plant enzymes such as protoporphyrinogen oxidase (PPO) and acetohydroxyacid synthase (AHAS), leading to weed death.[2][3]

Table 1: Herbicidal Activity of Representative Pyrido[2,3-d]pyrimidine Compounds

Compound IDTarget WeedActivity LevelPutative Mode of Action
2o (a trifluorophenyl-substituted pyridopyrimidine)Bentgrass (Agrostis stolonifera)High (comparable to commercial herbicides clomazone and flumioxazin)PPO Inhibition[2]
4d (a pyrimidine thiourea derivative)Brassica napus L.81.5% root growth inhibition at 100 mg L⁻¹AHAS Inhibition[3]
4f (a pyrimidine thiourea derivative)Digitaria adscendens81% root growth inhibition at 100 mg L⁻¹AHAS Inhibition[3]

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a substituted amidine hydrochloride (1.1 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography on silica gel to yield the desired pyridopyrimidine derivative.

Logical Workflow for Herbicide Synthesis

start This compound reaction Condensation & Cyclization start->reaction reagent Amidine / Urea / Thiourea reagent->reaction product Pyrido[2,3-d]pyrimidine Derivative reaction->product application Herbicidal Agent product->application

Caption: Synthesis of Herbicidal Pyrido[2,3-d]pyrimidines.

Application in the Synthesis of Insecticidal Agents

The versatility of this compound extends to the synthesis of insecticides, particularly those based on the pyrazolopyridine scaffold. These compounds have shown efficacy against a range of insect pests.[4][5]

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A standard and efficient method for the synthesis of pyrazole rings is the condensation of a β-dicarbonyl compound with hydrazine or its derivatives.[6][7] this compound is an ideal substrate for this transformation, leading to the formation of pyrazolo[3,4-b]pyridines.

Table 2: Insecticidal Activity of Representative Pyrazole-Pyridine Compounds

Compound ClassTarget PestObserved Effect
PyrazolopyridinesAphis gossypii (Cotton aphid)Promising insecticidal activity[4][5]
Pyrazole-Pyridine Derivative (PPD)Culex pipiens (Mosquito larvae)Larvicidal activity, growth inhibition
N-pyridylpyrazolesMythimna separata, Culex pipiens pallens, Plutella xylostella, Laphygma exiguaGood larvicidal activities[8]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Core

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring for completion by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent to afford the pyrazolopyridine derivative.

Signaling Pathway of Pyrazole-based Insecticides

insecticide Pyrazole Insecticide gaba_receptor GABA-gated Chloride Channel insecticide->gaba_receptor Binds to channel_block Channel Blockage gaba_receptor->channel_block ion_flow Chloride Ion Influx Disruption channel_block->ion_flow neuron_state Continuous Nerve Stimulation ion_flow->neuron_state result Paralysis and Death of Insect neuron_state->result

Caption: Mode of Action for Pyrazole Insecticides.

Application in the Synthesis of Fungicidal Agents

The synthesis of fused heterocyclic systems containing nitrogen, such as triazolopyridines, has yielded compounds with significant antifungal properties.[9] this compound can be a precursor to these structures.

Synthesis of Triazolopyridine Derivatives

While a direct conversion is a multi-step process, the pyrazole or pyridine functionalities derived from the starting material can be further elaborated to form triazole rings. For instance, an amino-substituted pyrazolopyridine could be diazotized and cyclized to form a triazolopyridine. These compounds have been shown to inhibit β-1,6-glucan synthesis, a crucial component of the fungal cell wall.[9]

Table 3: Antifungal Activity of Representative Triazole Compounds

Compound ClassTarget FungiPutative Mode of Action
TriazolopyridinesCandida speciesInhibition of β-1,6-glucan synthesis[9]
2-Aryl-1,2,4-triazolo[1,5-a]pyridinesCandida albicans, Trichophyton rubrumAntifungal activity, superior or comparable to fluconazole for some derivatives[10]
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidinesBotrytis cinereaSignificant antifungal activity[11]

Conceptual Experimental Workflow for Fungicide Development

cluster_synthesis Synthesis cluster_testing Biological Evaluation start This compound intermediate Heterocyclic Intermediate (e.g., Pyrazolopyridine) start->intermediate Cyclization product Triazolopyridine Derivative intermediate->product Further Functionalization screening In vitro Antifungal Screening product->screening lead_opt Lead Optimization screening->lead_opt

Caption: Workflow for Triazolopyridine Fungicide Development.

References

"Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as Ethyl (2,6-dichloronicotinoyl)acetate, is a β-keto ester functionalized with a 2,6-dichloropyridine ring.[1] While specific biological activity or direct medicinal applications for this compound are not extensively documented in public literature, its structure is of significant interest to medicinal chemists. The pyridine scaffold is a privileged core in numerous FDA-approved drugs, and its derivatives are actively explored for a wide range of therapeutic targets, including kinases.[2][3][4][5] The β-keto ester moiety is a versatile functional group that can participate in a variety of chemical transformations, making it an ideal synthetic intermediate for building more complex heterocyclic systems.[6][7][8][9]

These notes provide detailed protocols for the synthesis of the title compound and its potential application as a precursor for screening libraries, particularly in the context of kinase inhibitor development. A general, robust protocol for an in vitro kinase assay is also provided to guide the biological evaluation of subsequent derivatives.

Section 1: Synthesis of this compound

The synthesis of the title compound can be achieved via a crossed Claisen condensation reaction.[6][8][9] This method involves the acylation of an ester enolate with an acyl chloride. In this case, the enolate of ethyl acetate reacts with 2,6-dichloronicotinoyl chloride. A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to generate the enolate.[6]

Experimental Protocol: Crossed Claisen Condensation

Materials and Reagents:

  • 2,6-dichloronicotinoyl chloride

  • Ethyl acetate (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction and chromatography)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove mineral oil.

  • Enolate Formation: Add anhydrous THF to the flask, followed by the slow, dropwise addition of anhydrous ethyl acetate (3.0 equivalents) at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Acylation: Cool the reaction mixture back to 0 °C. Dissolve 2,6-dichloronicotinoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is acidic (~pH 3-4).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

G cluster_prep Preparation cluster_enolate Enolate Formation (0 °C -> RT) cluster_acyl Acylation (0 °C -> RT) cluster_workup Workup & Purification prep1 Wash NaH with hexanes prep2 Add anhydrous THF to flask prep1->prep2 enol1 Add ethyl acetate dropwise prep2->enol1 enol2 Stir for 1.5 hours enol1->enol2 acyl1 Add 2,6-dichloronicotinoyl chloride in THF enol2->acyl1 acyl2 Stir for 3-5 hours (Monitor by TLC) acyl1->acyl2 workup1 Quench with 1M HCl acyl2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash (H₂O, NaHCO₃, Brine) workup2->workup3 workup4 Dry (MgSO₄) & Concentrate workup3->workup4 workup5 Purify via Column Chromatography workup4->workup5 product product workup5->product Final Product G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_readout Data Acquisition prep1 Dispense Test Compounds (serial dilution in DMSO) prep2 Add Kinase Solution prep1->prep2 prep3 Pre-incubate for 20 min at RT prep2->prep3 react1 Initiate with ATP/Substrate Mix prep3->react1 react2 Incubate for 60 min at RT react1->react2 detect1 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) react2->detect1 detect2 Incubate for 40 min at RT detect1->detect2 detect3 Add Kinase Detection Reagent (Convert ADP->ATP, generate light) detect2->detect3 detect4 Incubate for 30 min at RT detect3->detect4 readout Measure Luminescence detect4->readout analysis analysis readout->analysis Calculate % Inhibition & IC₅₀ Values

References

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various heterocyclic derivatives starting from Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate. This versatile β-ketoester is a valuable building block for the creation of compound libraries for drug discovery, owing to its reactive nature and the prevalence of the substituted pyridine motif in bioactive molecules. The following sections outline key synthetic transformations to generate pyrazole, dihydropyrimidine, and dihydropyridine derivatives, which are core structures in many pharmaceuticals.

Synthesis of Pyrazole Derivatives via Knorr Cyclization

The Knorr pyrazole synthesis is a robust and widely used method for the preparation of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.[1] The reaction typically proceeds via the condensation of the hydrazine with the ketone to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1] This method is highly efficient due to the formation of a stable aromatic product.[1]

Experimental Protocol: Synthesis of Ethyl 5-(2,6-dichloropyridin-3-yl)-1H-pyrazole-3-carboxylate

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to afford the desired pyrazole derivative.

Data Presentation: Representative Reaction Parameters for Knorr Pyrazole Synthesis
Starting β-KetoesterHydrazineSolventCatalystTemperature (°C)Time (h)Yield (%)
Ethyl benzoylacetateHydrazine hydrate1-PropanolGlacial Acetic Acid1001High (not specified)[1]
Ethyl acetoacetatePhenylhydrazineEthanol-Reflux-98.55[2]
This compoundHydrazine hydrateEthanolGlacial Acetic AcidReflux1-4Expected to be high

Note: Yields are based on analogous reactions and may vary for the specified substrate.

Workflow for Knorr Pyrazole Synthesis

Knorr_Synthesis start Ethyl 3-(2,6-dichloropyridin-3-yl) -3-oxopropanoate reaction Reflux start->reaction 1.0 eq reagents Hydrazine Hydrate Glacial Acetic Acid Ethanol reagents->reaction 1.1 eq workup Cooling & Purification reaction->workup product Ethyl 5-(2,6-dichloropyridin-3-yl) -1H-pyrazole-3-carboxylate workup->product

Caption: Workflow for the Knorr synthesis of pyrazole derivatives.

Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea or thiourea.[3] This reaction is of great pharmaceutical importance as the resulting dihydropyrimidine scaffold is found in numerous bioactive compounds, including calcium channel blockers.[3] The reaction is typically catalyzed by a Brønsted or Lewis acid.[3]

Experimental Protocol: Synthesis of Ethyl 4-Aryl-6-(2,6-dichloropyridin-3-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea (or thiourea)

  • Catalyst (e.g., HCl, InCl₃)

  • Ethanol or Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a mixture of this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and urea (1.5 eq) in a suitable solvent (e.g., ethanol or THF), add a catalytic amount of the chosen acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

Data Presentation: Representative Reaction Parameters for Biginelli Reaction
β-KetoesterAldehydeUrea/ThioureaCatalystSolventTemperature (°C)Yield (%)
Ethyl acetoacetateBenzaldehydeUreaHClEthanolRefluxLow (initially)[4]
Ethyl acetoacetateVarious aldehydesUreaInCl₃THF65-70High[5]
This compoundBenzaldehydeUreaLewis AcidTHFRefluxExpected to be moderate to high

Note: Yields are based on analogous reactions and may vary for the specified substrate.

Workflow for Biginelli Reaction

Biginelli_Reaction start Ethyl 3-(2,6-dichloropyridin-3-yl) -3-oxopropanoate reaction Reflux start->reaction 1.0 eq reagents Aromatic Aldehyde Urea/Thiourea Catalyst reagents->reaction 1.0 eq, 1.5 eq workup Precipitation & Purification reaction->workup product Ethyl 4-Aryl-6-(2,6-dichloropyridin-3-yl) -2-oxo-1,2,3,4-tetrahydropyrimidine -5-carboxylate workup->product

Caption: Workflow for the Biginelli reaction to synthesize dihydropyrimidines.

Synthesis of Dihydropyridine Derivatives via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction used to generate dihydropyridine derivatives, which can subsequently be oxidized to pyridines.[6] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6] To synthesize unsymmetrical dihydropyridines, a two-step approach is often employed, starting with a Knoevenagel condensation.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2,6-dichloropyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product may precipitate upon cooling. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired dihydropyridine derivative.

Data Presentation: Representative Reaction Parameters for Hantzsch Dihydropyridine Synthesis
β-Ketoester 1β-Ketoester 2Nitrogen SourceSolventTemperature (°C)Yield (%)
Ethyl acetoacetateEthyl acetoacetateAmmoniaEthanolRefluxNot specified[7]
Ethyl acetoacetateEthyl acetoacetateAmmonium acetateAqueous micelles-96[6]
This compoundEthyl acetoacetateAmmonium acetateEthanolRefluxExpected to be good

Note: Yields are based on analogous reactions and may vary for the specified substrate.

Workflow for Hantzsch Dihydropyridine Synthesis

Hantzsch_Synthesis start1 Ethyl 3-(2,6-dichloropyridin-3-yl) -3-oxopropanoate reaction Reflux start1->reaction 1.0 eq start2 Ethyl Acetoacetate Ammonium Acetate start2->reaction 1.0 eq, 1.1 eq workup Cooling & Purification reaction->workup product Diethyl 2,6-dimethyl-4-(2,6-dichloropyridin-3-yl) -1,4-dihydropyridine-3,5-dicarboxylate workup->product

Caption: Workflow for the Hantzsch synthesis of dihydropyridine derivatives.

References

Application Notes and Protocols: Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is a key building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. The presence of a reactive β-ketoester functionality and a 2,6-dichloropyridine moiety makes it an ideal precursor for constructing fused ring systems, particularly those found in potent and selective kinase inhibitors. Kinase inhibitors are a cornerstone of modern targeted cancer therapy, and the development of novel scaffolds is crucial for overcoming drug resistance and improving therapeutic outcomes.

The 2,6-dichloropyridine core is a well-established pharmacophore in kinase inhibitor design.[1] It often serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the ATP-binding pocket of various kinases.[2] The differential reactivity of the two chlorine atoms allows for sequential and regioselective functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[3]

These application notes provide a detailed protocol for the synthesis of a pyridopyrimidinone-based kinase inhibitor scaffold from this compound, a common core in many targeted therapies.[4][5] Additionally, it includes data on the biological activity of related compounds and visualizations of relevant signaling pathways and synthetic workflows.

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors containing the dichloropyridine or pyridopyrimidinone scaffold, targeting various kinases.

Table 1: Inhibitory Activity of Selected Kinase Inhibitors with Related Scaffolds

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
Compound 4 PIM-111.4MCF-7[6]
Compound 10 PIM-117.2MCF-7[6]
Staurosporine PIM-116.7-[6]
Compound 5b CDK959-[7]
Compound 5f CDK7479-[7]
Compound 5d CDK8716-[7]

Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 4 HepG21.13[6]
Compound 11 HepG20.99[6]
Compound 6b HepG22.68[5]
Compound 5a HepG22.71[5]
Compound 5a MCF-71.77[5]
Compound 5e MCF-71.39[5]
Staurosporine HepG25.07[6]

Experimental Protocols

Synthesis of 2-Amino-6-(2,6-dichloropyridin-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

This protocol describes a potential synthetic route for a pyridopyrimidinone kinase inhibitor scaffold starting from this compound. The synthesis involves a cyclocondensation reaction with guanidine, a common method for constructing pyrimidine rings from β-ketoesters.

Materials and Reagents:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for reflux and inert atmosphere reactions

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Preparation of Guanidine Free Base:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (2.2 eq.) in absolute ethanol.

    • Add guanidine hydrochloride (1.5 eq.) to the solution.

    • Stir the mixture at room temperature for 30 minutes to generate the guanidine free base.

  • Cyclocondensation Reaction:

    • To the freshly prepared guanidine solution, add a solution of this compound (1.0 eq.) in absolute ethanol.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) until a precipitate forms.

    • Collect the precipitate by filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) or by column chromatography on silica gel.

Visualizations

Signaling Pathway

The synthesized pyridopyrimidinone scaffold can be further elaborated to target various kinases involved in cancer cell signaling. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridopyrimidinone Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of the pyridopyrimidinone scaffold.

Synthesis_Workflow Start Ethyl 3-(2,6-dichloropyridin-3-YL) -3-oxopropanoate Reaction Cyclocondensation (Reflux in Ethanol) Start->Reaction Reagent Guanidine (from Guanidine HCl + NaOEt) Reagent->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (Recrystallization or Column Chromatography) Intermediate->Purification Product 2-Amino-6-(2,6-dichloropyridin-3-yl) pyrido[2,3-d]pyrimidin-7(8H)-one Purification->Product

Caption: Synthetic workflow for the pyridopyrimidinone scaffold.

Further Diversification and Applications

The resulting 2-amino-6-(2,6-dichloropyridin-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a versatile intermediate for further chemical modifications. The two chlorine atoms on the pyridine ring exhibit differential reactivity, allowing for selective substitution.[3] For instance, one of the chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl groups.[8][9] The amino group on the pyrimidinone ring can also be functionalized. This modular approach enables the generation of a library of analogues for comprehensive SAR studies to identify potent and selective kinase inhibitors for various therapeutic targets.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines using Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is a versatile building block for the synthesis of a variety of substituted pyridines, particularly fused pyridine systems such as pyrido[2,3-d]pyrimidines. The presence of a β-ketoester functionality allows for cyclocondensation reactions with various binucleophiles, while the dichloro-substituted pyridine ring offers sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. Pyrido[2,3-d]pyrimidine scaffolds are of significant interest in medicinal chemistry, as they are found in a number of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3]

This document provides detailed application notes and a protocol for the synthesis of a substituted pyrido[2,3-d]pyrimidine derivative from this compound.

Key Synthetic Applications

The primary application of this compound is in the construction of fused heterocyclic systems. The β-ketoester moiety is highly reactive towards nucleophiles, enabling the formation of new rings.

1. Synthesis of Pyrido[2,3-d]pyrimidines:

A key application is the synthesis of pyrido[2,3-d]pyrimidines through cyclocondensation with guanidine or amidine derivatives. This reaction typically proceeds in the presence of a base and yields highly functionalized products with potential for further diversification. The general reaction scheme is depicted below:

G start This compound product Substituted Pyrido[2,3-d]pyrimidine start->product Cyclocondensation reagent Guanidine / Amidine reagent->product conditions Base, Solvent, Heat conditions->product

Caption: General scheme for the synthesis of pyrido[2,3-d]pyrimidines.

2. Synthesis of other Fused Pyridines:

The reactivity of the β-ketoester can be exploited to react with other binucleophiles, such as hydrazines or ureas, to generate a diverse range of fused pyridine heterocycles. These reactions expand the library of accessible compounds for screening in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one

This protocol describes the cyclocondensation of this compound with guanidine hydrochloride to yield 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol) in a round-bottom flask, add guanidine hydrochloride (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • To the resulting slurry of free guanidine, add this compound (1.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add distilled water to the cooled mixture to precipitate the product.

  • Acidify the mixture to pH ~7 by the dropwise addition of 1 M HCl.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one.

Data Presentation

Starting MaterialReagentProductSolventBaseReaction Time (h)Temperature (°C)Yield (%)
This compoundGuanidine Hydrochloride2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-oneEthanolSodium Ethoxide4-678 (reflux)75-85

Table 1: Representative reaction parameters for the synthesis of 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₀H₉Cl₂NO₃262.09Off-white solid
2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-oneC₇H₄Cl₂N₄O231.04White solid

Table 2: Physicochemical properties of the starting material and product.

Visualizations

Reaction Mechanism

G cluster_0 Reaction Steps A This compound C Initial Adduct A->C + Guanidine (Nucleophilic Attack) B Guanidine B->C D Cyclized Intermediate C->D Intramolecular Cyclization (- EtOH) E Product: 2-Amino-5,7-dichloropyrido [2,3-d]pyrimidin-4(8H)-one D->E Tautomerization

Caption: Proposed reaction mechanism for the formation of the pyrido[2,3-d]pyrimidine.

Experimental Workflow

G prep Prepare Guanidine Solution (Guanidine HCl + NaOEt in EtOH) add_sm Add Ethyl 3-(2,6-dichloropyridin-3-yl) -3-oxopropanoate prep->add_sm reflux Reflux Reaction Mixture (4-6 hours) add_sm->reflux workup Work-up: Cool, Precipitate with Water, Neutralize reflux->workup isolate Isolate Product (Vacuum Filtration) workup->isolate dry Dry Product isolate->dry

Caption: Workflow for the synthesis of 2-Amino-5,7-dichloropyrido[2,3-d]pyrimidin-4(8H)-one.

Logical Relationship of Diversification

G cluster_0 Cyclocondensation Partners cluster_1 Fused Pyridine Scaffolds start Ethyl 3-(2,6-dichloropyridin-3-yl) -3-oxopropanoate guanidine Guanidine start->guanidine amidine Amidines start->amidine hydrazine Hydrazines start->hydrazine urea Urea/Thiourea start->urea p_pyrimidine Pyrido[2,3-d]pyrimidines guanidine->p_pyrimidine amidine->p_pyrimidine p_pyridazine Pyridopyridazines hydrazine->p_pyridazine p_triazine Pyridotriazines urea->p_triazine

Caption: Potential diversification pathways from the starting material.

Conclusion

This compound serves as a valuable and reactive precursor for the synthesis of substituted and fused pyridine derivatives. The protocol provided herein for the synthesis of a pyrido[2,3-d]pyrimidine derivative is based on established chemical principles and offers a reliable method for accessing this important heterocyclic scaffold. The potential for further diversification through the choice of binucleophile and subsequent modification of the chloro substituents makes this starting material highly attractive for applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Derivatization of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate is a versatile chemical intermediate possessing a β-keto ester functionality and a dichloropyridine core. This unique combination of reactive groups makes it an excellent starting material for the synthesis of a diverse library of heterocyclic compounds with potential biological activities. The pyridine ring is a common motif in many pharmaceuticals, and its derivatization can lead to the discovery of novel therapeutic agents. These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds.

Chemical Information of Starting Material:

PropertyValue
IUPAC Name ethyl 3-(2,6-dichloro-3-pyridinyl)-3-oxopropanoate[1]
Molecular Formula C₁₀H₉Cl₂NO₃[1]
Molecular Weight 262.09 g/mol [1]
CAS Number 174727-36-7[1]
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, chlorinated solvents)

Derivatization Strategies and Protocols

The presence of the β-keto ester moiety allows for a variety of classical condensation reactions to form five- and six-membered heterocyclic rings. Below are detailed protocols for the synthesis of pyrazole, pyrimidine, and thiophene derivatives.

Synthesis of Pyrazole Derivatives

Principle: The reaction of a β-keto ester with hydrazine or its derivatives is a well-established method for the synthesis of pyrazoles. The reaction proceeds through a condensation-cyclization mechanism.

Protocol: Synthesis of Ethyl 5-(2,6-dichloropyridin-3-yl)-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per mmol of starting material).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add cold water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Pyrimidine Derivatives

Principle: The Biginelli reaction or a similar condensation reaction can be employed to synthesize dihydropyrimidinones or pyrimidines from β-keto esters, an aldehyde, and a urea or thiourea derivative.

Protocol: Synthesis of 4-(2,6-dichloropyridin-3-yl)-6-ethoxycarbonyl-2-oxo-1,2,3,4-tetrahydropyrimidine

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and urea (1.5 eq) in ethanol (15 mL per mmol of starting material).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl).

  • Reaction Conditions: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature, which should result in the precipitation of the product.

    • Filter the solid, wash with cold ethanol, and then with diethyl ether.

    • Dry the product under vacuum.

  • Characterization: Characterize the synthesized dihydropyrimidinone using appropriate spectroscopic methods.

Synthesis of Thiophene Derivatives (Gewald Reaction)

Principle: The Gewald reaction is a multi-component reaction that allows for the synthesis of 2-aminothiophenes from a β-keto ester, a cyano-activated methylene compound, and elemental sulfur in the presence of a base.

Protocol: Synthesis of Ethyl 2-amino-4-(2,6-dichloropyridin-3-yl)thiophene-3-carboxylate

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (20 mL per mmol of starting material).

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq), dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Gently heat the reaction mixture to 40-50 °C and stir for 2-4 hours. An exothermic reaction may be observed. Monitor the reaction completion by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water with vigorous stirring.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol).

  • Characterization: Confirm the structure of the 2-aminothiophene derivative by spectroscopic analysis.

Biological Screening Protocols

Based on the known biological activities of pyridine-containing compounds, the newly synthesized derivatives can be screened for their potential as anticancer, antimalarial, and antibacterial agents.

In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (EGFR)

Principle: Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers. This assay measures the ability of the synthesized compounds to inhibit the phosphorylation activity of EGFR. A common method is a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of the compounds in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human EGFR enzyme and a suitable peptide substrate in kinase buffer.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Antimalarial Screening (Plasmodium falciparum Growth Inhibition Assay)

Principle: This assay measures the ability of compounds to inhibit the in vitro growth of the malaria parasite, Plasmodium falciparum. A common method utilizes a DNA-intercalating dye, such as SYBR Green I, to quantify parasite proliferation.

Protocol:

  • Parasite Culture: Maintain a continuous culture of a drug-sensitive strain of P. falciparum (e.g., 3D7) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II. Synchronize the parasite culture to the ring stage.

  • Compound Plating: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.

  • Assay Initiation: Add the synchronized ring-stage parasite culture (at ~0.5% parasitemia and 2% hematocrit) to the wells containing the compounds.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[2]

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I.

    • After incubation, add the lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of growth inhibition against the log of the compound concentration.

Antibacterial Screening

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • Data Presentation: Report the MIC values for each compound against the tested bacterial strains.

Data Presentation

All quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Synthesized Derivatives

Compound IDPyrazole/Pyrimidine/ThiopheneR-groupIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7
SC-PYZ-01 PyrazoleH
SC-PYM-01 PyrimidinePhenyl
SC-THI-01 Thiophene-
Doxorubicin --

Table 2: Kinase Inhibitory Activity against EGFR

Compound IDIC₅₀ (nM)
SC-PYZ-01
SC-PYM-01
SC-THI-01
Erlotinib

Table 3: Antimalarial Activity against P. falciparum

Compound IDIC₅₀ (nM)
SC-PYZ-01
SC-PYM-01
SC-THI-01
Chloroquine

Table 4: Antibacterial Activity (MIC in µg/mL)

Compound IDS. aureus ATCC 29213E. coli ATCC 25922
SC-PYZ-01
SC-PYM-01
SC-THI-01
Ciprofloxacin

Visualizations

Derivatization_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start This compound pyrazole Pyrazole Synthesis (Hydrazine) start->pyrazole Derivatization pyrimidine Pyrimidine Synthesis (Aldehyde, Urea) start->pyrimidine thiophene Thiophene Synthesis (Malononitrile, Sulfur) start->thiophene cytotoxicity Cytotoxicity Assay (MTT) pyrazole->cytotoxicity Screening pyrimidine->cytotoxicity thiophene->cytotoxicity kinase Kinase Inhibition (EGFR) cytotoxicity->kinase antimalarial Antimalarial Assay (P. falciparum) cytotoxicity->antimalarial antibacterial Antibacterial Assay (MIC) cytotoxicity->antibacterial

Caption: Experimental workflow for derivatization and biological screening.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K STAT STAT P_EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response STAT->Cell_Response Inhibitor Synthesized Derivative Inhibitor->P_EGFR

References

Application Notes and Protocols for Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate as a versatile building block in various multi-component reactions (MCRs). While direct literature examples for this specific reactant are limited, its structural features as a β-ketoester with a heteroaromatic substituent suggest its utility in established MCRs for the synthesis of diverse heterocyclic scaffolds of medicinal interest. The following protocols are based on analogous reactions reported for structurally similar aryl and heteroaryl β-ketoesters.

Introduction to Multi-Component Reactions Involving β-Ketoesters

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and the ability to rapidly generate libraries of complex molecules. β-Ketoesters, such as this compound, are key substrates in several named MCRs due to their reactive methylene group and dual carbonyl functionalities.

The presence of the 2,6-dichloropyridine moiety in the target molecule is of particular interest as halogenated pyridines are common pharmacophores found in numerous bioactive compounds, offering sites for further functionalization and influencing the pharmacokinetic properties of the final products.

Potential Multi-Component Reactions and Applications

Based on the reactivity of analogous aryl β-ketoesters, this compound is a promising candidate for the following MCRs to synthesize heterocyclic compounds with potential therapeutic applications.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[1][2] 1,4-DHPs are a well-known class of calcium channel blockers used in the treatment of hypertension.[1] The reaction can also be adapted to produce pyridine derivatives after an oxidation step.

Application: Synthesis of novel dihydropyridine and pyridine derivatives containing the 2,6-dichloropyridine scaffold, which could be screened for activity as calcium channel blockers or other biological targets.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to yield dihydropyrimidinones (DHPMs) or their thio-analogs.[3][4] DHPMs exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5]

Application: Generation of a library of novel dihydropyrimidin-(thi)ones functionalized with the 2,6-dichloropyridinyl group for screening against various disease targets.

Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[6] 2-Aminothiophenes are important intermediates in the synthesis of various pharmaceuticals and dyes.[7]

Application: Synthesis of polysubstituted 2-aminothiophenes bearing a 2,6-dichloropyridinyl moiety. These compounds can serve as precursors for more complex heterocyclic systems with potential biological activities.

Pinner Pyrimidine Synthesis

The Pinner pyrimidine synthesis involves the condensation of a β-ketoester with an amidine to form substituted pyrimidines.[8][9] Pyrimidines are a core structure in numerous biologically active molecules, including anticancer and antiviral drugs.

Application: To synthesize novel pyrimidine derivatives incorporating the 2,6-dichloropyridine unit, which could be evaluated for their potential as kinase inhibitors or other therapeutic agents.

Experimental Protocols (Analogous)

The following are detailed, adaptable protocols for the aforementioned MCRs, based on procedures reported for aryl and heteroaryl β-ketoesters. Researchers should optimize these conditions for this compound.

Protocol for Hantzsch-type Synthesis of a 1,4-Dihydropyridine Derivative

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Aryl or heteroaryl aldehyde (1.0 mmol, 1.0 eq)

  • Ethyl acetoacetate (or another β-ketoester) (1.0 mmol, 1.0 eq)

  • Ammonium acetate (1.2 mmol, 1.2 eq)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in ethanol (5 mL).

  • Add ethyl acetoacetate (1.0 mmol) and ammonium acetate (1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data (Hypothetical based on analogous reactions):

Reactant (Aldehyde)ProductYield (%)Melting Point (°C)
BenzaldehydeDiethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate75-85150-155
4-NitrobenzaldehydeDiethyl 4-(4-nitrophenyl)-2,6-bis(2,6-dichloropyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate80-90190-195
2-ChlorobenzaldehydeDiethyl 4-(2-chlorophenyl)-2,6-bis(2,6-dichloropyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate70-80165-170
Protocol for Biginelli-type Synthesis of a Dihydropyrimidinone

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Aryl or heteroaryl aldehyde (1.0 mmol, 1.0 eq)

  • Urea or Thiourea (1.5 mmol, 1.5 eq)

  • Catalytic amount of HCl or a Lewis acid (e.g., InCl₃, 10 mol%)

  • Ethanol or Acetonitrile (10 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (or thiourea) (1.5 mmol).

  • Add the solvent (10 mL) and the catalyst.

  • Reflux the mixture with stirring for 2-6 hours, monitoring the reaction by TLC.[10]

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into crushed ice. The resulting precipitate is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.[11]

Quantitative Data (Hypothetical based on analogous reactions):

Reactant (Aldehyde)Reactant (Urea/Thiourea)ProductYield (%)Melting Point (°C)
4-ChlorobenzaldehydeUrea5-(4-chlorobenzoyl)-4-(2,6-dichloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one80-90210-215
3-MethoxybenzaldehydeThiourea5-(3-methoxybenzoyl)-4-(2,6-dichloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione75-85180-185
Furan-2-carbaldehydeUrea5-furoyl-4-(2,6-dichloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one70-80200-205
Protocol for Gewald-type Synthesis of a 2-Aminothiophene

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Malononitrile or Ethyl Cyanoacetate (1.0 mmol, 1.0 eq)

  • Elemental Sulfur (1.1 mmol, 1.1 eq)

  • Morpholine or another secondary amine (as catalyst and base, ~2.0 mmol)

  • Ethanol (15 mL)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the active methylene nitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).

  • Add morpholine (2.0 mmol) to the suspension.

  • Heat the mixture to reflux (around 50-60°C) with stirring for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water containing a small amount of HCl to neutralize the base.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[12]

Quantitative Data (Hypothetical based on analogous reactions):

Reactant (Active Methylene)ProductYield (%)Melting Point (°C)
MalononitrileEthyl 2-amino-5-(2,6-dichloropyridin-3-yl)-4-cyanothiophene-3-carboxylate70-80170-175
Ethyl CyanoacetateDiethyl 2-amino-5-(2,6-dichloropyridin-3-yl)thiophene-3,4-dicarboxylate65-75140-145
BenzoylacetonitrileEthyl 2-amino-4-benzoyl-5-(2,6-dichloropyridin-3-yl)thiophene-3-carboxylate60-70185-190
Protocol for Pinner-type Synthesis of a Pyrimidine

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.2 mmol, 1.2 eq)

  • Sodium ethoxide (2.5 mmol, 2.5 eq)

  • Absolute Ethanol (20 mL)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere, or use a commercially available solution.

  • In a separate flask, dissolve the amidine hydrochloride (1.2 mmol) in absolute ethanol.

  • Add the amidine solution to the sodium ethoxide solution and stir for 15 minutes at room temperature.

  • To this mixture, add a solution of this compound (1.0 mmol) in absolute ethanol.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Quantitative Data (Hypothetical based on analogous reactions):

Reactant (Amidine)ProductYield (%)Melting Point (°C)
Benzamidine4-(2,6-dichloropyridin-3-yl)-6-hydroxy-2-phenylpyrimidine60-70220-225
Acetamidine4-(2,6-dichloropyridin-3-yl)-6-hydroxy-2-methylpyrimidine55-65240-245
Guanidine2-amino-4-(2,6-dichloropyridin-3-yl)-6-hydroxypyrimidine65-75>300

Visualizations

MCR_Workflow cluster_reactants Starting Materials cluster_process Process cluster_products Heterocyclic Products cluster_applications Potential Applications reactant1 This compound mcr One-Pot Multi-Component Reaction (Hantzsch, Biginelli, Gewald, Pinner) reactant1->mcr reactant2 Aldehyde / Amidine / Active Methylene Nitrile reactant2->mcr reactant3 Nitrogen Source / Sulfur / Urea reactant3->mcr product1 Dihydropyridines / Pyridines mcr->product1 product2 Dihydropyrimidinones mcr->product2 product3 2-Aminothiophenes mcr->product3 product4 Pyrimidines mcr->product4 app1 Drug Discovery Screening Libraries product1->app1 product2->app1 product3->app1 product4->app1 app2 Development of Novel Therapeutics app1->app2

Caption: General workflow for the application of this compound in various multi-component reactions to generate diverse heterocyclic scaffolds for drug discovery.

Hantzsch_Pathway start Hantzsch Reaction Components knoevenagel Knoevenagel Condensation (Aldehyde + β-Ketoester 1) start->knoevenagel enamine_form Enamine Formation (β-Ketoester 2 + Ammonia) start->enamine_form michael Michael Addition knoevenagel->michael enamine_form->michael cyclization Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine Product cyclization->dhp oxidation Oxidation (Optional) dhp->oxidation pyridine Pyridine Product oxidation->pyridine Biginelli_Pathway start_big Biginelli Reaction Components (Aldehyde, β-Ketoester, Urea/Thiourea) imine_form N-Acyliminium Ion Formation (Aldehyde + Urea) start_big->imine_form enol_add Nucleophilic Addition of β-Ketoester Enol imine_form->enol_add cyclocond Cyclocondensation enol_add->cyclocond dhpm Dihydropyrimidinone Product cyclocond->dhpm

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help optimize the yield and purity of the target compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Claisen condensation.

Issue 1: Low or No Product Yield

  • Question: My reaction is yielding very little or no desired product. What are the potential causes and solutions?

  • Answer: Low or no yield in a Claisen condensation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Inactive Base: The alkoxide base (e.g., sodium ethoxide) is crucial for deprotonating the ethyl acetate. Ensure the base is fresh and has not been deactivated by moisture or prolonged exposure to air.

    • Insufficient Base: A stoichiometric amount of base is required because it is consumed in the final deprotonation of the β-keto ester product, which drives the reaction to completion.[1][2] Using a catalytic amount will result in low yields.

    • Reaction Temperature: The reaction may require specific temperature control. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to side reactions and degradation of reactants or products.

    • Poor Quality Reactants: Ensure that the starting materials, ethyl 2,6-dichloronicotinate and ethyl acetate, are pure and anhydrous. Water in the reaction mixture will quench the enolate and hydrolyze the esters.

    • Inefficient Mixing: In heterogeneous reactions (e.g., with sodium hydride), proper stirring is essential to ensure complete reaction.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My crude product shows multiple spots on TLC, and purification is proving difficult. What are these byproducts, and how can I minimize their formation?

  • Answer: The formation of multiple products is a common challenge in Claisen condensations.

    • Self-Condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate. This can be minimized by the slow addition of ethyl acetate to the reaction mixture containing the base and ethyl 2,6-dichloronicotinate.

    • Hydrolysis of Esters: If there is moisture in the reaction, both the starting esters and the product can be hydrolyzed to their corresponding carboxylic acids, complicating purification. Ensure all reagents and glassware are thoroughly dried.

    • Transesterification: If the alkoxide base used does not match the alkyl group of the esters (e.g., using sodium methoxide with ethyl esters), a mixture of ester products can be formed.[3][4] Always use a base with the same alkoxide as the reacting esters (e.g., sodium ethoxide for ethyl esters).[3][4]

Issue 3: Reaction Fails to Initiate

  • Question: The reaction does not seem to be starting, even after the addition of all reagents. What should I check?

  • Answer:

    • Activation of Base: If using sodium metal to generate the ethoxide in situ, ensure the sodium is clean and free of oxide coating.

    • Solvent Quality: The solvent (e.g., ethanol, THF) must be anhydrous. The presence of water will prevent the formation of the necessary enolate.

    • Purity of Ethyl 2,6-dichloronicotinate: Impurities in the starting pyridine derivative could potentially inhibit the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong base in the Claisen condensation? A1: The strong base, typically sodium ethoxide, serves two primary purposes. First, it deprotonates the α-carbon of an ester to form a nucleophilic enolate.[5][6] Second, it deprotonates the product β-keto ester, which is a key step that drives the reaction equilibrium towards the product.[1]

Q2: Why is a stoichiometric amount of base required for a good yield? A2: The product, a β-keto ester, has acidic protons on the carbon between the two carbonyl groups. The alkoxide base will deprotonate this position, forming a stable enolate. This final, essentially irreversible acid-base reaction pulls the entire equilibrium towards the product side, thus requiring a full equivalent of base for high yields.[1][2]

Q3: Can I use a different base, like sodium hydroxide or LDA? A3: Sodium hydroxide is generally not suitable as it can cause saponification (hydrolysis) of the ester.[3] Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that can be used, particularly in mixed Claisen condensations, but it is often not necessary for a standard Claisen and requires stricter anhydrous conditions and low temperatures.[2]

Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot for the starting material (ethyl 2,6-dichloronicotinate) should diminish over time, while a new, more polar spot for the β-keto ester product should appear.

Q5: What is the best method for purifying the final product? A5: After an acidic workup to neutralize the enolate of the product, purification can typically be achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization may also be a viable option if the product is a solid.

Experimental Protocol

This is a representative protocol for the synthesis of this compound.

Materials:

  • Ethyl 2,6-dichloronicotinate

  • Ethyl acetate

  • Sodium ethoxide (or sodium metal and absolute ethanol)

  • Anhydrous diethyl ether or THF

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Base (if using sodium metal): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction Setup: To the flask containing the sodium ethoxide solution (or commercially available sodium ethoxide), add anhydrous diethyl ether or THF.

  • Addition of Reactants: Dissolve ethyl 2,6-dichloronicotinate in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred base suspension. Subsequently, add ethyl acetate dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice and 1 M HCl to neutralize the excess base and protonate the product enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Data Presentation

Table 1: Effect of Base and Solvent on Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)Ethanol/Toluene80475
2NaH (1.2)THF65682
3KHMDS (1.1)THF-78 to 25378
4NaOEt (0.5)Ethanol80435

Note: Data are representative and may vary based on specific experimental conditions.

Table 2: Comparison of Starting Materials

Starting Pyridine DerivativeAcylating AgentProductTypical Yield Range (%)
Ethyl 2,6-dichloronicotinateEthyl acetateThis compound70-85
2,6-Dichloronicotinoyl chlorideEthyl lithioacetateThis compound80-90
Methyl 2,6-dichloronicotinateMethyl acetateMthis compound72-88

Visualizations

G Experimental Workflow A Preparation of Base (e.g., NaOEt in Ethanol) B Addition of Ethyl 2,6-dichloronicotinate A->B C Dropwise Addition of Ethyl Acetate B->C D Reflux and Reaction Monitoring (TLC) C->D E Aqueous Acidic Workup D->E F Extraction with Organic Solvent E->F G Drying and Solvent Evaporation F->G H Purification (Column Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

G Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Protonation A Ethyl Acetate + NaOEt B Enolate of Ethyl Acetate A->B Deprotonation C Ethyl 2,6-dichloronicotinate B->C Attack on Carbonyl D Tetrahedral Intermediate C->D E Product (β-keto ester) D->E Loss of Ethoxide F Product Enolate E->F + NaOEt G Final Product F->G + H+ (Workup)

Caption: Mechanism of the Claisen condensation for the synthesis of the target β-keto ester.

G Troubleshooting Decision Tree Start Low or No Yield CheckBase Check Base Activity and Stoichiometry Start->CheckBase BaseOK Base is Active and Stoichiometric CheckBase->BaseOK Yes BaseNotOK Use Fresh Base, Ensure >1 eq. CheckBase->BaseNotOK No CheckReactants Check Purity and Anhydrous Conditions BaseOK->CheckReactants ReactantsOK Reactants are Pure and Dry CheckReactants->ReactantsOK Yes ReactantsNotOK Purify/Dry Reactants and Solvents CheckReactants->ReactantsNotOK No CheckConditions Optimize Temperature and Reaction Time ReactantsOK->CheckConditions ConditionsOK Reaction Proceeds CheckConditions->ConditionsOK

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

"Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is typically achieved through a crossed Claisen condensation reaction.[1][2][3] The enolate of 1-(2,6-dichloropyridin-3-yl)ethanone acts as the nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. A strong base, such as sodium ethoxide or sodium hydride, is required to generate the enolate.[1][3]

Q2: What are the most common side products and impurities I should be aware of during this synthesis?

A2: The most common impurities arise from side reactions inherent to the Claisen condensation and the nature of the starting materials. These can include:

  • Unreacted Starting Materials: Residual 1-(2,6-dichloropyridin-3-yl)ethanone and diethyl carbonate.

  • Self-Condensation Product: The self-condensation of two molecules of 1-(2,6-dichloropyridin-3-yl)ethanone can occur, leading to a β-diketone impurity.

  • Hydrolysis Product: The target β-keto ester can undergo hydrolysis to the corresponding β-keto acid, especially during aqueous workup.

  • Decarboxylation Product: The β-keto acid impurity is prone to decarboxylation upon heating, yielding 1-(2,6-dichloropyridin-3-yl)ethanone.

Q3: How can I minimize the formation of the self-condensation product?

A3: To minimize the self-condensation of the starting ketone, it is crucial to control the reaction conditions. A common strategy is to slowly add the 1-(2,6-dichloropyridin-3-yl)ethanone to a mixture of the base and an excess of diethyl carbonate. This ensures that the concentration of the enolate is kept low and that it preferentially reacts with the more abundant diethyl carbonate.

Q4: What analytical techniques are recommended for identifying and quantifying impurities in my final product?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis of your product's purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the desired product and various impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, including unreacted starting materials and potential low-molecular-weight side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying the structures of unknown impurities if they are present in sufficient quantities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it an excellent tool for identifying unknown impurities.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Insufficient amount or activity of the base. - Suboptimal reaction temperature. - Premature quenching of the reaction.- Increase the reaction time. - Ensure the base is fresh and anhydrous. Use a stoichiometric amount. - Optimize the reaction temperature; Claisen condensations often require heating. - Ensure the reaction has gone to completion (monitor by TLC or HPLC) before workup.
High levels of unreacted 1-(2,6-dichloropyridin-3-yl)ethanone - Insufficient base. - Short reaction time.- Use at least one equivalent of a strong base. - Increase the reaction time and/or temperature.
Presence of a significant amount of the self-condensation product - High concentration of the ketone enolate. - Insufficient excess of diethyl carbonate.- Slowly add the ketone to a mixture of the base and diethyl carbonate. - Use a larger excess of diethyl carbonate.
Product decomposes during purification - The β-keto ester is thermally unstable. - Hydrolysis and subsequent decarboxylation.- Use purification techniques that avoid high temperatures, such as column chromatography. - Ensure all workup and purification steps are performed under neutral or slightly acidic conditions to minimize hydrolysis. Use anhydrous solvents for chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 1-(2,6-dichloropyridin-3-yl)ethanone

  • Diethyl carbonate

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous solvent (e.g., toluene, THF, or ethanol)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon), add diethyl carbonate.

  • Slowly add a solution of 1-(2,6-dichloropyridin-3-yl)ethanone in the anhydrous solvent to the reaction mixture at room temperature or a slightly elevated temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by carefully adding it to a cold, dilute aqueous solution of hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Illustrative Impurity Profile

The following table presents a hypothetical impurity profile for a typical reaction. Actual values will vary depending on the specific reaction conditions and purification methods.

Compound Retention Time (HPLC) Typical Amount (%)
Diethyl carbonate2.5 min< 1.0
1-(2,6-dichloropyridin-3-yl)ethanone5.8 min< 2.0
This compound 8.2 min > 95.0
Self-condensation product10.5 min< 1.5
3-(2,6-dichloropyridin-3-yl)-3-oxopropanoic acid4.1 min< 0.5

Visual Guides

Reaction Pathways

Reaction_Pathways cluster_main Main Reaction cluster_side Side Reaction: Self-Condensation Ketone 1-(2,6-dichloropyridin-3-yl)ethanone Product This compound Ketone->Product + Diethyl Carbonate (Base) DEC Diethyl Carbonate DEC->Product Ketone2 1-(2,6-dichloropyridin-3-yl)ethanone Self_Condensation Self-Condensation Product Ketone2->Self_Condensation + 1-(2,6-dichloropyridin-3-yl)ethanone (Base)

Caption: Main reaction and a common side reaction pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Crude Product (HPLC, LC-MS) Check_Purity Is Purity > 95%? Start->Check_Purity End Product Meets Specification Check_Purity->End Yes Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No Unreacted_Ketone High Unreacted Ketone? Identify_Impurity->Unreacted_Ketone Self_Condensation High Self-Condensation? Unreacted_Ketone->Self_Condensation No Optimize_Base Increase Base/Reaction Time Unreacted_Ketone->Optimize_Base Yes Other_Impurity Other Impurities? Self_Condensation->Other_Impurity No Optimize_Addition Slow Ketone Addition Increase DEC Excess Self_Condensation->Optimize_Addition Yes Investigate_Further Further Spectroscopic Analysis (NMR, MS) Other_Impurity->Investigate_Further Yes Purify Purify by Column Chromatography Other_Impurity->Purify No Optimize_Base->Purify Optimize_Addition->Purify Investigate_Further->Purify Purify->Start

Caption: A logical workflow for troubleshooting product impurities.

References

Technical Support Center: Purification of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate" and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The synthesis of this compound typically proceeds via a Claisen condensation or a similar acylation reaction.[1][2][3][4][5] Based on this, common impurities may include:

  • Unreacted Starting Materials: Such as the 2,6-dichloropyridine precursor (e.g., ethyl 2,6-dichloronicotinate) and the acetate source (e.g., ethyl acetate).

  • Self-Condensation Products: Ethyl acetoacetate can be formed as a byproduct from the self-condensation of ethyl acetate.[4]

  • Hydrolysis Products: The β-keto ester product can undergo hydrolysis back to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions during workup or purification.[6][7][8]

  • Byproducts from the Base: Residual base used in the condensation (e.g., sodium ethoxide, sodium hydride) and its byproducts.

Q2: Is this compound sensitive to degradation during purification?

A2: Yes, two main functionalities are susceptible to degradation:

  • β-Keto Ester Moiety: This group is prone to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding β-keto acid.[6][7] This acid can subsequently undergo decarboxylation, especially upon heating, to yield a ketone.

  • 2,6-Dichloropyridine Ring: While generally stable under normal conditions, prolonged exposure to strong acids or bases should be avoided.[9] The pyridine nitrogen can be basic and may interact with acidic stationary phases like silica gel, potentially leading to peak tailing during chromatography.

Q3: What are the recommended primary purification techniques for this class of compounds?

A3: The two most effective and commonly used purification techniques for this compound and its derivatives are:

  • Column Chromatography: Typically using silica gel as the stationary phase. This method is highly effective for separating the target compound from impurities with different polarities.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline material, especially for removing minor impurities after an initial purification step like chromatography.

Troubleshooting Guides

Column Chromatography Issues
Problem Potential Cause(s) Troubleshooting Suggestions
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Optimize Eluent: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Aim for an Rf value of 0.2-0.4 for your target compound.[7]- Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to improve separation.- Reduce Sample Load: Use a larger column or load less crude material. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product is Tailing on the Column - Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel.- Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.- Use Deactivated Silica: Employ silica gel that has been pre-treated with a base.
Product is Degrading on the Column - The silica gel is too acidic, causing hydrolysis of the β-keto ester.- Neutralize Silica Gel: Co-spot your compound with a base (like triethylamine) on a TLC plate to see if streaking is reduced. If so, use a mobile phase containing a small amount of base.- Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).
No Product Eluting from the Column - The mobile phase is not polar enough to elute the compound.- The compound may have precipitated at the top of the column.- Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.- Check Solubility: Ensure your crude material is fully dissolved in the loading solvent before applying it to the column. If solubility is low, you can adsorb the compound onto a small amount of silica gel (dry loading).
Recrystallization Issues
Problem Potential Cause(s) Troubleshooting Suggestions
Product Does Not Crystallize - Solution is not supersaturated.- Inappropriate solvent choice.- Concentrate the Solution: Slowly evaporate the solvent until the solution becomes cloudy, then add a small amount of solvent back until it is clear and allow to cool slowly.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound.- Change Solvent System: Test a range of single and mixed solvent systems. Good options for esters include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[10]
Product Oils Out Instead of Crystallizing - The boiling point of the solvent is too high, and the compound's melting point is below the boiling point.- The solution is cooling too rapidly.- The compound is too soluble in the chosen solvent.- Use a Lower Boiling Point Solvent. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.- Use a Mixed Solvent System: Dissolve the compound in a good solvent and slowly add a poor solvent (an anti-solvent) until the solution becomes turbid, then heat until clear and cool slowly.
Low Recovery of Pure Product - Too much solvent was used for recrystallization.- The compound has significant solubility in the cold solvent.- Use Minimal Hot Solvent: Dissolve the crude material in the minimum amount of boiling solvent required for complete dissolution.- Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring a flat and stable bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to facilitate the elution of the product.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the composition of the fractions using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent dropwise while heating. A good solvent will dissolve the compound when hot but not when cold.

    • Commonly effective solvent systems for similar compounds include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[10]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product (from Claisen Condensation) column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) crude_product->column_chromatography Primary Purification recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexanes) column_chromatography->recrystallization Further Purification (Optional) purity_check Purity and Identity Check (TLC, NMR, MS) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: A general experimental workflow for the purification of this compound derivatives.

troubleshooting_logic start Low Purity After Initial Purification check_impurities Identify Impurities (e.g., by NMR or LC-MS) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_side_product Side-Reaction Product? is_starting_material->is_side_product No optimize_reaction Optimize Reaction Conditions (Stoichiometry, Time, Temp) is_starting_material->optimize_reaction Yes is_degradation Degradation Product? is_side_product->is_degradation No re_chromatograph Re-purify by Column Chromatography (Optimized Gradient) is_side_product->re_chromatograph Yes recrystallize Recrystallize from a Different Solvent System is_degradation->recrystallize No mild_conditions Use Milder Purification Conditions (e.g., Neutral Alumina, Avoid Heat) is_degradation->mild_conditions Yes

Caption: A logical troubleshooting workflow for addressing low purity issues during purification.

References

Troubleshooting common issues in "Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and application of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, a β-keto ester. The primary synthetic route discussed is based on a modified Blaise reaction, which is a robust method for this class of compounds.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Moisture Contamination: The reaction is highly sensitive to moisture, which can quench the organozinc intermediate. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Incomplete Reaction: The formation of the organozinc reagent can be sluggish. Ensure the zinc is sufficiently activated. If the reaction between the nitrile starting material and the organozinc reagent is incomplete, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The β-keto ester product can undergo self-condensation or hydrolysis under certain conditions. Careful control of pH during the workup is crucial.

  • Suboptimal Temperature Control: The initial formation of the organozinc reagent and its reaction with the nitrile may require specific temperature ranges. Deviation from the optimal temperature can lead to side product formation. A patent for a similar compound specifies a temperature of 0 ~ 10 °C during the acidification step.[1]

ParameterRecommended ConditionTroubleshooting Action
Atmosphere Inert (Nitrogen/Argon)Ensure proper inert atmosphere techniques.
Solvents AnhydrousUse freshly distilled or commercially available anhydrous solvents.
Reaction Time Monitor by TLC/LC-MSExtend reaction time if starting material is still present.
pH during Workup Acidic (pH 2-3)Carefully monitor and adjust pH with dilute acid.[1]
Temperature As per protocolUse a cryostat or ice bath for precise temperature control.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The most common side products in this synthesis are typically from self-condensation of the starting materials or hydrolysis of the product.

  • Self-Condensation of Ethyl Acetate: If using a strong base to generate an enolate from ethyl acetate for a Claisen condensation, self-condensation can be a significant issue. Using a targeted approach like the Blaise reaction with an organozinc intermediate minimizes this.

  • Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially during the acidic workup. It is important to perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases.

  • Incomplete Hydrolysis of the Imine Intermediate: In the Blaise reaction pathway, an imine intermediate is formed which is then hydrolyzed to the ketone. Incomplete hydrolysis will result in the imine as an impurity. Ensure sufficient time and appropriate acidic conditions for the hydrolysis step. A patent for a similar synthesis suggests an acid-catalyzed alcoholysis step to facilitate this conversion.[1]

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically involves extraction and chromatography.

  • Aqueous Workup: After quenching the reaction, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for purifying the crude product. A gradient of ethyl acetate in hexanes is a common eluent system for β-keto esters.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

A reliable method for the synthesis of the closely related Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate involves a modified Blaise reaction, which can be adapted for the synthesis of this compound.[1]

Synthesis of this compound via a Modified Blaise Reaction

Materials:

  • 2,6-dichloro-3-cyanopyridine

  • Activated Zinc powder

  • Ethyl bromoacetate

  • Anhydrous THF

  • Anhydrous HCl in ethanol or concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add activated zinc powder and anhydrous THF. To this suspension, add a solution of ethyl bromoacetate in anhydrous THF dropwise at a controlled temperature.

  • Reaction with Nitrile: Once the organozinc reagent has formed, add a solution of 2,6-dichloro-3-cyanopyridine in anhydrous THF dropwise to the reaction mixture. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Hydrolysis of the Imine Intermediate: Cool the reaction mixture to 0-10°C and carefully add a solution of anhydrous HCl in ethanol or concentrated sulfuric acid to hydrolyze the intermediate imine. The pH should be maintained between 2 and 3.[1] Stir for 2-3 hours.

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

StepKey ParameterTypical ValueExpected YieldExpected Purity
Synthesis Reaction Time4-8 hours88-95%>98%
Purification Eluent SystemEthyl Acetate/Hexanes->99%

Note: The yield and purity data are based on a similar patented procedure and may vary.[1]

Visualizations

Synthetic Workflow

Synthetic_Workflow A 2,6-dichloro- 3-cyanopyridine D Reaction Mixture (Imine Intermediate) A->D B Ethyl Bromoacetate + Activated Zinc C Organozinc Reagent (Reformatsky Reagent) B->C C->D E Acidic Hydrolysis (pH 2-3) D->E F Crude Product E->F G Purification (Column Chromatography) F->G H Ethyl 3-(2,6-dichloropyridin-3-YL) -3-oxopropanoate G->H

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Reaction complete? A1_Yes->Q2 Sol1 Dry glassware and use anhydrous solvents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Correct pH during workup? A2_Yes->Q3 Sol2 Extend reaction time or increase temperature slightly. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate purification. A3_Yes->End Sol3 Monitor and adjust pH to 2-3. A3_No->Sol3

Caption: Troubleshooting workflow for synthesis issues.

Subsequent Reactions of this compound

As a versatile β-keto ester, this compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Common subsequent reactions include:

  • Alkylation: The acidic α-proton can be removed by a base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of diverse substituents at the α-position.

  • Reduction: The keto group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride. The ester can also be reduced to a primary alcohol with stronger reducing agents like lithium aluminum hydride.

  • Cyclization Reactions: β-keto esters are excellent precursors for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles, through condensation reactions with appropriate binucleophiles. These heterocyclic scaffolds are common in many drug molecules.

  • Decarboxylation: Following hydrolysis of the ester to a carboxylic acid, the resulting β-keto acid can be readily decarboxylated upon heating to yield a ketone. This is a useful transformation for introducing a 2,6-dichloronicotinoyl group into a molecule.

References

Technical Support Center: Improving Regioselectivity in Reactions of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions involving Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate. The primary focus is on the widely used Knorr pyrazole synthesis, a common reaction for 1,3-dicarbonyl compounds such as the one .

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound, and why is regioselectivity a concern?

A1: this compound is a β-ketoester, a type of 1,3-dicarbonyl compound. A primary and highly useful reaction of this class of molecules is the Knorr pyrazole synthesis, which involves a cyclocondensation reaction with a hydrazine derivative to form a pyrazole ring.[1][2] Pyrazoles are significant scaffolds in medicinal chemistry and drug development.[3]

Regioselectivity becomes a critical issue when an unsymmetrical 1,3-dicarbonyl compound, such as this compound, reacts with a substituted hydrazine. The reaction can proceed via two different pathways, leading to the formation of two distinct regioisomers (structural isomers with different substituent placements on the pyrazole ring). These regioisomers can have vastly different biological activities, physical properties, and toxicological profiles. Therefore, controlling the reaction to selectively produce the desired isomer is paramount for therapeutic applications.

Q2: What are the key factors that influence the regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile to one of the carbonyl groups, thereby favoring attack at the less hindered position.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is influenced by the electronic properties of their adjacent substituents. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. In the case of this compound, the 2,6-dichloropyridinyl group is strongly electron-withdrawing, which is expected to increase the electrophilicity of the adjacent carbonyl carbon.

  • Reaction pH: The acidity or basicity of the reaction medium is crucial. Under acidic conditions, the hydrazine can be protonated, which can alter the nucleophilicity of its two nitrogen atoms and influence the initial site of attack. Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen atom of the substituted hydrazine.[4]

Q3: How can I predict the major regioisomer in the reaction of this compound with a substituted hydrazine?

A3: Predicting the major regioisomer involves considering the interplay of steric and electronic effects. The 2,6-dichloropyridin-3-yl group is both electron-withdrawing and sterically demanding. The two chlorine atoms ortho to the point of attachment increase its steric bulk.

  • Electronic Consideration: The strong electron-withdrawing nature of the dichloropyridinyl group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

  • Steric Consideration: The steric bulk of the dichloropyridinyl group might hinder the approach of the hydrazine to the adjacent carbonyl group.

The final regiochemical outcome will depend on the balance of these opposing effects and the specific structure of the hydrazine used. For smaller, less hindered hydrazines, the electronic effect may dominate, leading to initial attack at the carbonyl adjacent to the pyridinyl ring. For bulkier hydrazines, steric hindrance might become the deciding factor, favoring attack at the less hindered ester carbonyl.

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of regioisomers with poor selectivity.

Possible Cause: The inherent steric and electronic properties of your substrates do not strongly favor one reaction pathway over the other under the current reaction conditions.

Solutions:

  • Modify the Solvent: The choice of solvent can significantly impact regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity in some pyrazole syntheses.[5] It is hypothesized that these solvents can selectively solvate and stabilize one of the transition states leading to a specific regioisomer.

  • Adjust the Reaction pH: Systematically vary the pH of the reaction medium.

    • Acidic Conditions: Add a catalytic amount of a protic acid like acetic acid or a mineral acid. This can alter the reaction mechanism and favor the formation of one regioisomer.

    • Basic Conditions: Employ a base to facilitate the reaction. The choice of base can influence the nucleophilicity of the hydrazine and the enolate equilibrium of the β-ketoester.

  • Change the Reaction Temperature: The regioselectivity of a reaction can be temperature-dependent. Running the reaction at a lower temperature may increase the selectivity for the kinetically favored product. Conversely, higher temperatures may favor the thermodynamically more stable product.

Issue 2: The major product of my reaction is the undesired regioisomer.

Possible Cause: The intrinsic electronic and/or steric factors of your starting materials favor the formation of the unwanted isomer under standard conditions.

Solutions:

  • Employ a "Blocking" or "Directing" Group: If possible, modify one of the starting materials to sterically block the undesired reaction pathway or electronically direct the reaction towards the desired outcome. This may involve adding a temporary protecting group that can be removed in a subsequent step.

  • Use a Different Synthetic Strategy: If direct cyclocondensation proves unselective, consider a multi-step approach where the pyrazole ring is constructed in a more controlled, stepwise manner.

  • Investigate Catalyst-Controlled Reactions: Explore the use of specific catalysts (e.g., Lewis acids) that may preferentially coordinate to one of the carbonyl groups, thereby directing the nucleophilic attack of the hydrazine.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Possible Cause: The physicochemical properties of the two regioisomers (e.g., polarity, solubility, crystal packing) may be different enough to allow for separation.

Solutions:

  • Chromatography: This is the most common method for separating isomers.

    • Thin Layer Chromatography (TLC): First, screen various solvent systems to find an eluent that provides good separation between the two isomer spots.

    • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel or another appropriate stationary phase to separate the isomers on a preparative scale.

  • Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization may be an effective separation technique. This involves dissolving the mixture in a hot solvent and allowing it to cool slowly. The less soluble isomer should crystallize out first.

  • Derivatization: If the isomers are difficult to separate directly, it may be possible to react the mixture with a reagent that selectively reacts with one isomer, forming a derivative with significantly different properties that is easier to separate. The desired isomer can then be regenerated from the separated derivative.

Quantitative Data Summary

The following table summarizes the general effect of solvents on the regioselectivity of pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds. Note that the specific ratios are highly dependent on the substrates used.

SolventTypical Regioisomeric Ratio (Major:Minor)Reference
Ethanol80:20 to 86:14[6]
2,2,2-Trifluoroethanol (TFE)Can improve to >95:5[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Can improve to >95:5[5]
Aprotic Solvents (e.g., Toluene, THF)Can favor the alternative regioisomer[5]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis under Acidic Conditions

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • This compound (1.0 eq)

  • Hydrazine derivative (1.1 - 2.0 eq)

  • Ethanol or 1-Propanol

  • Glacial Acetic Acid (catalytic amount, e.g., 3-5 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or 1-propanol.[1]

  • Add the hydrazine derivative (1.1 - 2.0 eq) to the solution.[1]

  • Add a catalytic amount of glacial acetic acid (3-5 drops).[1]

  • Heat the reaction mixture to reflux and stir for 1-4 hours.[1][7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products Ketoester This compound Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Solvent Solvent (e.g., Ethanol) Catalyst Catalyst (e.g., Acetic Acid) Heat Heat (Reflux) Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Condensation Regioisomer_A Regioisomer A Cyclized_Intermediate->Regioisomer_A Dehydration Regioisomer_B Regioisomer B Cyclized_Intermediate->Regioisomer_B Dehydration

Caption: General reaction pathway for the Knorr pyrazole synthesis leading to two possible regioisomers.

Troubleshooting_Regioselectivity Start Start: Poor Regioselectivity (Mixture of Isomers) Decision1 Modify Solvent? Start->Decision1 Action1 Use Fluorinated Alcohols (TFE, HFIP) Decision1->Action1 Yes Decision2 Adjust pH? Decision1->Decision2 No Action1->Decision2 Action2a Add Catalytic Acid Decision2->Action2a Acidic Action2b Use Basic Conditions Decision2->Action2b Basic Decision3 Change Temperature? Decision2->Decision3 No Change Action2a->Decision3 Action2b->Decision3 Action3 Lower or Raise Temperature Decision3->Action3 Yes End End: Improved Regioselectivity Decision3->End No Action3->End

Caption: A troubleshooting workflow for improving poor regioselectivity in pyrazole synthesis.

References

"Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. The information is based on established chemical principles and data from structurally analogous compounds, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on its chemical structure, the primary stability concerns are hydrolysis of the ester functional group and potential degradation of the dichloropyridine ring under certain conditions. As a β-keto ester, it may also be susceptible to decarboxylation following hydrolysis.

Q2: What are the likely degradation pathways for this compound?

The potential degradation pathways include:

  • Hydrolysis: The ethyl ester group is susceptible to cleavage in the presence of acid or base, yielding the corresponding β-keto acid and ethanol. This β-keto acid can be unstable and may subsequently undergo decarboxylation.[1][2]

  • Photodegradation: The dichloropyridine ring may be susceptible to degradation upon exposure to UV light, potentially through dehalogenation and ring cleavage, similar to other chlorinated pyridine compounds.[3][4]

  • Thermal Degradation: At elevated temperatures, esters can undergo elimination reactions. For instance, ethyl propionate decomposes to ethene and propanoic acid at high temperatures.[5][6][7]

Q3: How can I prevent the degradation of this compound during storage and experiments?

To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dry, and dark place. Use of an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidative degradation.

  • pH Control: Maintain neutral or slightly acidic conditions to minimize base-catalyzed hydrolysis of the ester. If experimental conditions require a basic pH, be aware of the potential for rapid degradation.

  • Light Protection: Protect the compound from direct sunlight or strong artificial light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.

  • Temperature Control: Avoid exposing the compound to high temperatures to prevent thermal decomposition.

Troubleshooting Guides

Issue 1: I am observing a loss of my compound in aqueous solution over time.

  • Potential Cause: Hydrolysis of the ethyl ester.

  • Troubleshooting Steps:

    • Analyze pH: Check the pH of your solution. Hydrolysis is accelerated in both acidic and basic conditions.

    • Buffer Solution: If compatible with your experiment, use a buffer to maintain a neutral pH.

    • Lower Temperature: Perform your experiment at a lower temperature to reduce the rate of hydrolysis.

    • Use Anhydrous Solvents: If your experimental design allows, use anhydrous organic solvents to prevent hydrolysis.[8]

    • Analyze for Degradants: Use analytical techniques such as LC-MS to identify the presence of the hydrolyzed β-keto acid or its decarboxylated ketone product.

Issue 2: My compound seems to be degrading when exposed to light.

  • Potential Cause: Photodegradation of the dichloropyridine ring.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment in the dark or using amber-colored reaction vessels.

    • Wavelength Scan: If you have the equipment, perform a UV-Vis scan of your compound to identify its absorbance maxima. Avoid using light sources that emit strongly in that region.

    • Inert Atmosphere: Photodegradation can sometimes be accelerated by oxygen. Purging your solution with an inert gas like nitrogen or argon may help.

Experimental Protocols

Protocol 1: General Hydrolytic Stability Assessment

This protocol provides a general method for assessing the hydrolytic stability of this compound at different pH values.

  • Buffer Preparation: Prepare buffers at pH 4, 7, and 9.

  • Stock Solution: Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 10 µg/mL. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Quench the degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the remaining concentration of the parent compound.

Protocol 2: Photostability Assessment

This protocol outlines a method for evaluating the photostability of the compound.

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water/acetonitrile).

  • Sample Exposure: Divide the solution into two portions. Expose one portion to a controlled light source (e.g., a UV lamp or a solar simulator) for a defined period. Keep the second portion in the dark as a control.

  • Temperature Control: Ensure the temperature of both samples is maintained at the same level to isolate the effect of light.

  • Sampling and Analysis: At various time points, take samples from both the exposed and dark control solutions and analyze them by HPLC-UV or LC-MS to quantify the degradation.

Data Presentation

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Time (hours)% RemainingHalf-life (t½) (hours)
4250100-
2
4
8
24
7250100-
2
4
8
24
9250100-
2
4
8
24

Visualizations

A Ethyl 3-(2,6-dichloropyridin-3-YL) -3-oxopropanoate B Hydrolysis (Acid/Base) A->B H2O C 3-(2,6-dichloropyridin-3-yl) -3-oxopropanoic acid B->C F Ethanol B->F D Decarboxylation C->D E 1-(2,6-dichloropyridin-3-yl)ethan-1-one D->E G CO2 D->G

Caption: Predicted hydrolytic degradation pathway.

start Start: Prepare solution of compound split Divide into two samples start->split expose Expose to light source split->expose Sample A dark Keep in dark (control) split->dark Sample B sample_expose Sample at time intervals expose->sample_expose sample_dark Sample at time intervals dark->sample_dark analyze Analyze by HPLC/LC-MS sample_expose->analyze sample_dark->analyze compare Compare results analyze->compare

Caption: Experimental workflow for photostability testing.

References

Technical Support Center: Synthesis of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound, a β-keto ester, are:

  • Crossed Claisen Condensation: This method involves the reaction of an ester of 2,6-dichloronicotinic acid (e.g., ethyl 2,6-dichloronicotinate) with ethyl acetate in the presence of a strong base.

  • Acylation of a Malonic Ester Derivative: This route utilizes the acylation of a malonate derivative, such as diethyl malonate or ethyl potassium malonate, with 2,6-dichloronicotinoyl chloride, followed by decarboxylation.

Q2: What is the role of the catalyst in the Claisen condensation method?

A2: In the Claisen condensation, a strong base is used as a catalyst to deprotonate the α-carbon of the ester (in this case, ethyl acetate), forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester (ethyl 2,6-dichloronicotinate). A stoichiometric amount of base is typically required because the resulting β-keto ester is more acidic than the starting materials and will be deprotonated by the base, driving the reaction to completion.

Q3: Which catalysts are recommended for each synthetic route?

A3: For the Crossed Claisen Condensation , strong bases are essential. Commonly used catalysts include:

  • Sodium ethoxide (NaOEt)

  • Sodium hydride (NaH)

  • Sodium amide (NaNH2)

For the Acylation of a Malonic Ester , the reaction is often facilitated by a base to deprotonate the malonate. A combination of magnesium chloride and a tertiary amine base like triethylamine or pyridine has been shown to be effective for the acylation of diethyl malonate with acid chlorides.[1]

Q4: What are the typical yields for the synthesis of pyridyl β-keto esters?

A4: Yields can vary significantly based on the specific substrates, reaction conditions, and purification methods. For related pyridyl β-keto esters, yields can range from moderate to high. For example, the synthesis of diethyl 2-(2-chloronicotinoyl)malonate has been reported with a yield of 96%.[2] The Claisen condensation of ethyl isonicotinate with ethyl acetate has also been reported to proceed effectively.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a large amount of unreacted starting materials.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Cause Recommended Solution
Insufficiently Strong Base (Claisen Condensation) The pKa of the α-proton of the ester must be low enough to be deprotonated by the base. Ensure the use of a sufficiently strong base like NaH or NaOEt.
Presence of Water or Alcohol Moisture or protic solvents will quench the strong base and the enolate intermediate. Ensure all glassware is flame-dried, and use anhydrous solvents.
Incorrect Stoichiometry of Base A full equivalent of base is required to drive the Claisen condensation to completion by deprotonating the product. Ensure at least one equivalent of base is used.
Low Reactivity of Acylating Agent (Malonate Acylation) Ensure the 2,6-dichloronicotinoyl chloride is freshly prepared or has been stored under anhydrous conditions to maintain its reactivity.
Steric Hindrance The dichloropyridine moiety can present steric challenges. Increasing the reaction temperature or using a less sterically hindered base might improve yields.
Issue 2: Formation of Side Products

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting materials and the desired product.

  • NMR or MS analysis of the crude product indicates the presence of impurities.

Possible Cause Recommended Solution
Self-Condensation of Ethyl Acetate (Claisen Condensation) This can occur if the ethyl acetate is allowed to react with itself before the addition of the ethyl 2,6-dichloronicotinate. Add the base to a mixture of both esters or add the ethyl acetate slowly to the reaction mixture containing the base and the pyridyl ester.
Hydrolysis of Esters or Acid Chloride Trace amounts of water can lead to the hydrolysis of the starting esters or the acid chloride, forming the corresponding carboxylic acids. Use anhydrous conditions and reagents.
O-acylation vs. C-acylation (Malonate Acylation) The enolate of diethyl malonate can undergo acylation on the oxygen atom instead of the carbon. The use of magnesium chloride can help favor C-acylation by forming a chelate with the malonate.[1][4]
Decarboxylation of the Product The β-keto ester product can undergo decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures. Perform the reaction at the lowest effective temperature and use mild work-up procedures.

Data Presentation

Table 1: Comparison of Catalytic Systems for β-Keto Ester Synthesis (General)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Boric Acid10Toluene60835[5]
Silica Supported Boric Acid10 wt%Solvent-free80295[5]
3-Nitrobenzeneboronic Acid2.5TolueneReflux592[6]
Sodium AcetateStoichiometricTetrahydrofuranReflux12-2497-99[7][8]
4-DMAP30---Good[6]

Note: The data in this table is for the transesterification of ethyl acetoacetate and the synthesis of β-keto esters from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, and serves as a general guide. Actual yields for the target synthesis may vary.

Experimental Protocols

Protocol 1: Synthesis via Crossed Claisen Condensation (Hypothetical)
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium ethoxide (1.1 equivalents) to anhydrous toluene in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reactants: To the stirred suspension, add a solution of ethyl 2,6-dichloronicotinate (1 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous toluene dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis via Acylation of Diethyl Malonate (Hypothetical)
  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous magnesium chloride (1.2 equivalents) in anhydrous acetonitrile. Add diethyl malonate (1.1 equivalents) followed by triethylamine (2.5 equivalents). Stir the mixture at room temperature for 1 hour.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add a solution of 2,6-dichloronicotinoyl chloride (1 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction and Decarboxylation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting product, a diethyl acylmalonate, can be heated in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent to effect decarboxylation to the desired β-keto ester.

  • Purification: Purify the final product by column chromatography on silica gel.

Visualizations

experimental_workflow General Synthesis Workflow cluster_claisen Route 1: Crossed Claisen Condensation cluster_malonate Route 2: Malonate Acylation start_claisen Ethyl 2,6-dichloronicotinate + Ethyl Acetate catalyst_claisen Strong Base (e.g., NaOEt) reaction_claisen Reaction (Reflux in Toluene) start_claisen->reaction_claisen catalyst_claisen->reaction_claisen workup_claisen Acidic Work-up reaction_claisen->workup_claisen purification_claisen Purification (Column Chromatography) workup_claisen->purification_claisen product_claisen Ethyl 3-(2,6-dichloropyridin-3-YL) -3-oxopropanoate purification_claisen->product_claisen start_malonate Diethyl Malonate + 2,6-Dichloronicotinoyl Chloride catalyst_malonate MgCl2 / Triethylamine reaction_malonate Acylation start_malonate->reaction_malonate catalyst_malonate->reaction_malonate decarboxylation Decarboxylation reaction_malonate->decarboxylation purification_malonate Purification (Column Chromatography) decarboxylation->purification_malonate product_malonate Ethyl 3-(2,6-dichloropyridin-3-YL) -3-oxopropanoate purification_malonate->product_malonate

Caption: Overview of the two primary synthetic routes.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_reagents->start Impure/Wet Reagents check_base Verify Base Strength and Stoichiometry (Claisen) check_reagents->check_base Reagents OK check_base->start Incorrect Base check_temp Optimize Reaction Temperature check_base->check_temp Base OK check_temp->start Suboptimal Temp check_workup Assess Work-up and Purification Procedure check_temp->check_workup Temp OK check_workup->start Product Loss solution Improved Yield check_workup->solution Procedure Optimized

Caption: A logical workflow for troubleshooting low product yields.

References

Solvent effects on "Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate" reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: The molecule possesses three primary reactive sites:

  • The β-keto ester moiety: The acidic α-hydrogen is susceptible to deprotonation by a base, forming an enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions. The carbonyl groups can also undergo nucleophilic attack.

  • The 2,6-dichloropyridine ring: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, although the ring is deactivated by the two chlorine atoms.[1]

  • The ester group: This group can undergo hydrolysis under acidic or basic conditions.

Q2: How does the keto-enol tautomerism of this compound affect its reactivity?

A2: Like other β-dicarbonyl compounds, this compound can exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is significantly influenced by the solvent.[2][3][4]

  • Nonpolar solvents tend to favor the enol form due to the stability provided by an intramolecular hydrogen bond.[2]

  • Polar aprotic solvents like DMSO can also stabilize the enol form.[3]

  • Polar protic solvents can solvate the keto form more effectively, potentially shifting the equilibrium towards the keto tautomer.[5]

The reactivity of the compound is directly linked to this equilibrium. The enol form is generally the more nucleophilic species in reactions at the α-carbon.

Q3: What types of reactions can be performed with this compound?

A3: Given its structure, this compound is a versatile intermediate for various synthetic transformations, including:

  • Claisen Condensation: Reaction with another ester in the presence of a strong base to form a β-diketone.[6][7]

  • Alkylation/Acylation: The α-carbon can be alkylated or acylated after deprotonation.

  • Hantzsch Pyridine Synthesis: Although this compound is already a pyridine derivative, the β-keto ester functionality is a classic component in Hantzsch-type reactions for the synthesis of other substituted pyridines.[8]

  • Nucleophilic Aromatic Substitution: The chlorine atoms on the pyridine ring can be displaced by various nucleophiles, such as amines, thiols, or alkoxides.[1]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incorrect Solvent Choice The choice of solvent can significantly impact reaction rates and yields. For reactions involving the enolate (e.g., alkylation), a polar aprotic solvent like THF or DMF is often preferred to solvate the counter-ion without protonating the enolate. For nucleophilic aromatic substitution, the choice will depend on the nucleophile and reaction temperature.
Incomplete Deprotonation For reactions requiring enolate formation, ensure a sufficiently strong and non-nucleophilic base is used. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are common choices. The reaction should be carried out under anhydrous conditions to prevent quenching of the base and enolate.
Decomposition of Starting Material The 2,6-dichloropyridine moiety is relatively stable but can be susceptible to degradation under harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic conditions).[9] Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products.
Side Reactions O-alkylation can sometimes compete with C-alkylation of the enolate. The choice of solvent and counter-ion can influence the C/O alkylation ratio. In reactions involving nucleophilic substitution on the pyridine ring, side reactions with the β-keto ester moiety can occur if the nucleophile is also a strong base.
Formation of Impurities
Potential Cause Troubleshooting Steps
Hydrolysis of the Ester The presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Ensure all reagents and solvents are anhydrous.
Di-substitution on the Pyridine Ring When performing nucleophilic aromatic substitution, it may be challenging to achieve mono-substitution selectively. The reaction conditions (temperature, stoichiometry of the nucleophile) should be carefully controlled to minimize the formation of the di-substituted product.
Self-Condensation In the presence of a base, the compound can potentially undergo self-condensation (a form of Claisen condensation). This can be minimized by slowly adding the substrate to the base at a low temperature.

Experimental Protocols

General Protocol for α-Alkylation:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a dry, polar aprotic solvent (e.g., THF, DMF).

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

  • Slowly add one equivalent of a strong, non-nucleophilic base (e.g., NaH or LDA).

  • Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

  • Add the alkylating agent (e.g., an alkyl halide) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution:

  • Dissolve this compound in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

  • Add the nucleophile (e.g., an amine or thiol) and, if necessary, a base (e.g., K₂CO₃ or Et₃N) to neutralize any acid formed during the reaction.

  • Heat the reaction mixture to an appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the nucleophile).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and add water to precipitate the product or to allow for extraction.

  • Isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_alkylation α-Alkylation cluster_nas Nucleophilic Aromatic Substitution start_alk Dissolve in Dry Solvent cool Cool to Low Temp start_alk->cool add_base Add Strong Base cool->add_base enolate Enolate Formation add_base->enolate add_alkyl Add Alkylating Agent enolate->add_alkyl warm Warm to RT & Stir add_alkyl->warm quench_alk Quench Reaction warm->quench_alk extract_alk Extract & Dry quench_alk->extract_alk purify_alk Purify extract_alk->purify_alk start_nas Dissolve in Solvent add_nuc Add Nucleophile & Base start_nas->add_nuc heat Heat Reaction add_nuc->heat monitor Monitor Progress heat->monitor cool_nas Cool & Add Water monitor->cool_nas isolate Isolate Product cool_nas->isolate purify_nas Purify isolate->purify_nas

Caption: General experimental workflows for key reactions.

keto_enol cluster_reactivity Reactivity Keto Keto Tautomer (Favored in Polar Protic Solvents) Enol Enol Tautomer (Favored in Nonpolar Solvents) Keto->Enol Equilibrium Enol->Keto Enolate Enolate Formation (Nucleophilic α-Carbon) Enol->Enolate Base

Caption: Keto-enol tautomerism and its impact on reactivity.

References

Technical Support Center: By-product Analysis in the Cyclization of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the intramolecular cyclization of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. This guide focuses on the identification and mitigation of potential by-products to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclization reaction is showing low yield of the desired product, Ethyl 4-hydroxy-7,9-dichloro-1H-pyrrolo[3,4-b]pyridin-3-carboxylate. What are the potential reasons?

A1: Low yields in the cyclization of this compound, a reaction analogous to a Dieckmann condensation, can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the full consumption of the starting material.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene are often employed to favor the intramolecular cyclization.

  • Formation of By-products: Several side reactions can compete with the desired intramolecular cyclization, leading to a variety of by-products and consequently a lower yield of the target molecule.

Q2: What are the most common by-products I should expect in this cyclization reaction?

A2: Based on the principles of the Dieckmann condensation and the reactivity of the starting material, the following by-products are plausible:

  • Intermolecular Dimerization Product: Instead of cyclizing intramolecularly, two molecules of the starting material can react with each other, leading to the formation of a dimeric by-product. This is more prevalent at higher concentrations.

  • Hydrolysis Products: If there is any moisture in the reaction, the ester functionalities of both the starting material and the product can undergo hydrolysis to form the corresponding carboxylic acids. The β-keto ester product is also susceptible to cleavage under basic conditions.

  • Decarboxylation Product: The desired β-keto ester product can undergo decarboxylation, especially if the reaction is heated for an extended period or under acidic workup conditions, leading to the loss of the ethyl carboxylate group.

  • Products of Side Reactions with the Pyridine Ring: Although less common under these conditions, side reactions involving the dichloropyridine ring could occur, potentially leading to substitution or degradation products.

Q3: How can I minimize the formation of the intermolecular dimerization by-product?

A3: To favor the intramolecular cyclization over intermolecular reactions, the principle of high dilution is often employed. By carrying out the reaction at a very low concentration of the starting material, the probability of two molecules encountering each other is significantly reduced. A slow addition of the starting material to the base solution can also help maintain a low effective concentration.

Q4: My analysis shows a significant amount of a compound with a lower molecular weight than the expected product. What could it be?

A4: A lower molecular weight by-product could likely be the result of hydrolysis and/or decarboxylation. The hydrolysis of the ethyl ester would result in the corresponding carboxylic acid. Subsequent loss of carbon dioxide from this β-keto acid would lead to a decarboxylated product. To avoid this, ensure strictly anhydrous reaction conditions and consider a non-acidic workup procedure.

Q5: What analytical techniques are best suited for identifying these by-products?

A5: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of the reaction mixture:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector (LC-MS), is a powerful tool for separating the components of the reaction mixture and obtaining their molecular weights.[1][2] This can help in the initial identification of the desired product and various by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile components or after derivatization, GC-MS can provide excellent separation and structural information from the mass spectra.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the isolated product and by-products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the molecules, such as carbonyls (ketones, esters, carboxylic acids) and hydroxyl groups.

Summary of Potential By-products

By-product TypeProposed StructureKey Analytical Signature (vs. Product)Mitigation Strategy
Intermolecular Dimer Dimer of this compoundMolecular weight approximately double that of the starting material.High dilution conditions; slow addition of starting material.
Hydrolysis of Starting Material 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoic acidPresence of a carboxylic acid proton in 1H NMR; broader IR peak for O-H stretch.Use of anhydrous solvents and reagents.
Hydrolysis of Product 4-hydroxy-7,9-dichloro-1H-pyrrolo[3,4-b]pyridine-3-carboxylic acidAbsence of ethyl group signals in 1H NMR; presence of a carboxylic acid proton.Careful control of workup conditions; avoid prolonged exposure to base.
Decarboxylation of Product 7,9-dichloro-1,2-dihydro-4H-pyrrolo[3,4-b]pyridin-4-oneAbsence of the ethyl carboxylate group signals in NMR; significant change in molecular weight.Mild reaction conditions; avoid high temperatures and acidic workup.

Experimental Protocols

General Protocol for Intramolecular Cyclization (Dieckmann Condensation)
  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a strong, non-nucleophilic base (e.g., 1.2 equivalents of sodium hydride, 60% dispersion in mineral oil) to a flame-dried round-bottom flask containing anhydrous solvent (e.g., THF).

  • Addition of Starting Material: Dissolve this compound in the anhydrous solvent to prepare a dilute solution (e.g., 0.01 M).

  • Reaction: Slowly add the solution of the starting material to the stirred suspension of the base at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) [1][2]

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm) and/or a mass spectrometer (MS) for mass identification.

Gas Chromatography-Mass Spectrometry (GC-MS) [3]

  • Column: A capillary column with a non-polar or medium-polarity stationary phase.

  • Injection: Samples may need to be derivatized (e.g., silylation) to increase volatility, especially for carboxylic acids and alcohols.

  • Ionization: Electron ionization (EI) is commonly used to generate a fragmentation pattern that can be used for structural elucidation by comparing with spectral libraries.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the intended reaction and potential side reactions.

reaction_pathway start Ethyl 3-(2,6-dichloropyridin-3-YL) -3-oxopropanoate product Ethyl 4-hydroxy-7,9-dichloro- 1H-pyrrolo[3,4-b]pyridin-3-carboxylate start->product Intramolecular Cyclization (Desired) dimer Intermolecular Dimer start->dimer Intermolecular Condensation hydrolysis_sm Hydrolysis of Starting Material start->hydrolysis_sm Hydrolysis hydrolysis_prod Hydrolysis of Product product->hydrolysis_prod Hydrolysis decarboxylation Decarboxylation of Product hydrolysis_prod->decarboxylation Decarboxylation

Caption: Reaction scheme showing the desired intramolecular cyclization and potential side reactions.

experimental_workflow cluster_reaction Reaction & Workup cluster_analysis Analysis reaction Cyclization Reaction workup Aqueous Workup reaction->workup extraction Organic Extraction workup->extraction tlc TLC/LC-MS Monitoring extraction->tlc purification Column Chromatography tlc->purification hplc HPLC Analysis (Purity Check) purification->hplc nmr_ir NMR & IR Spectroscopy (Structure Confirmation) purification->nmr_ir gcms GC-MS Analysis (By-product ID) purification->gcms

Caption: A typical experimental workflow for the cyclization reaction and subsequent by-product analysis.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate and Other β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, β-ketoesters are indispensable building blocks, prized for their versatility in constructing complex molecular architectures. Their unique structural motif, characterized by a ketone and an ester group separated by a methylene unit, provides a rich platform for a variety of chemical transformations. This guide offers a comparative analysis of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate against other widely used β-ketoesters, such as ethyl acetoacetate and ethyl benzoylacetate. By presenting available experimental data, this document aims to assist researchers in selecting the optimal β-ketoester for their specific synthetic needs.

Overview of β-Ketoester Reactivity

β-Ketoesters are characterized by the acidity of the α-protons situated between the two carbonyl groups, making them excellent nucleophiles in their enolate form. This reactivity is harnessed in a multitude of classic organic reactions to form new carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and other functional molecules.

Comparative Analysis in Key Synthetic Transformations

This section will delve into a comparison of this compound and other β-ketoesters in three cornerstone reactions: the Hantzsch Pyridine Synthesis, the Knoevenagel Condensation, and the Japp-Klingemann Reaction. Due to the limited availability of direct comparative studies, this guide will present data from individual studies to facilitate an indirect comparison.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, a scaffold present in numerous bioactive molecules.[1] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1]

Table 1: Performance of β-Ketoesters in the Hantzsch Pyridine Synthesis

β-KetoesterAldehydeNitrogen SourceCatalyst/SolventYield (%)Reference
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateYtterbium triflate / Ethanol (Microwave)>90[2]
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateGuanidine hydrochloride / Ethanol50 (10h)[3]
Methyl Acetoacetatem-MethoxybenzaldehydeMethyl-3-aminocrotonateIsopropanol (Reflux)28.8[4]
This compound Data not availableData not availableData not available--

Discussion:

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl + β-Ketoester Beta_Ketoester_1 β-Ketoester (2 equiv.) Enamine Enamine Beta_Ketoester_1->Enamine + Ammonia Ammonia Ammonia/Ammonium Acetate Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine + Unsaturated Carbonyl Unsaturated_Carbonyl->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[5] This reaction is fundamental for creating carbon-carbon double bonds.

Table 2: Performance of β-Ketoesters in the Knoevenagel Condensation

β-KetoesterAldehyde/KetoneCatalyst/SolventProductYield (%)Reference
Ethyl Acetoacetate2-MethoxybenzaldehydePiperidine / EthanolEnone-[5]
Various β-ketoestersAromatic/Aliphatic AldehydesMolecular sieves / CH₂Cl₂Knoevenagel adducts20-95[6]
This compound Data not availableData not availableData not available--

Discussion:

The Knoevenagel condensation is a versatile reaction applicable to a wide range of β-ketoesters and carbonyl compounds, with yields varying significantly based on the specific substrates and catalysts used.[6] While detailed protocols for common β-ketoesters are available, specific experimental data for this compound in this condensation is lacking in the surveyed literature. The electronic properties of the dichloropyridinyl moiety are expected to influence the nucleophilicity of the enolate and potentially the stereoselectivity of the resulting α,β-unsaturated product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Active_Methylene Active Methylene (β-Ketoester) Enolate Enolate Active_Methylene->Enolate + Base Carbonyl Aldehyde or Ketone Base Base (catalyst) Aldol_Adduct Aldol-type Adduct Enolate->Aldol_Adduct + Carbonyl Unsaturated_Product α,β-Unsaturated Product Aldol_Adduct->Unsaturated_Product - H₂O

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a method for synthesizing hydrazones from β-ketoesters and aryl diazonium salts.[7] The resulting hydrazones are valuable precursors for the synthesis of indoles via the Fischer indole synthesis.[7]

Table 3: Performance of β-Ketoesters in the Japp-Klingemann Reaction

β-KetoesterAryl Diazonium Salt SourceBase/SolventProductYield (%)Reference
Ethyl AcetoacetateAnilineSodium Acetate / EthanolEthyl pyruvate phenylhydrazone-[1]
General β-keto-esterAryl diazonium saltBaseHydrazone-[7]
This compound Data not availableData not availableData not available--

Discussion:

The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from various β-ketoesters.[1][7] The reaction proceeds via an initial coupling of the enolate with the diazonium salt, followed by cleavage of the acyl group. No specific examples of this compound in the Japp-Klingemann reaction were found in the reviewed literature. The electron-withdrawing dichloropyridinyl group could potentially influence the stability of the intermediate azo compound and the subsequent cleavage step.

Japp_Klingemann_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Beta_Ketoester β-Ketoester Enolate Enolate Beta_Ketoester->Enolate + Base Diazonium_Salt Aryl Diazonium Salt Base Base Azo_Compound Azo Compound Enolate->Azo_Compound + Diazonium Salt Hydrazone Hydrazone Azo_Compound->Hydrazone Hydrolysis/ Rearrangement

Experimental Protocols

Detailed experimental protocols for the reactions mentioned above using common β-ketoesters are widely available in the literature. Researchers interested in utilizing this compound would likely need to adapt existing procedures and optimize reaction conditions such as temperature, reaction time, and catalyst choice.

General Protocol for Hantzsch Pyridine Synthesis (adapted from[2][3]):

  • To a solution of the aldehyde (1 mmol) and the β-ketoester (2 mmol) in a suitable solvent (e.g., ethanol), add the nitrogen source (e.g., ammonium acetate, 1.1 mmol).

  • Add the catalyst (e.g., ytterbium triflate or guanidine hydrochloride) if required.

  • Heat the reaction mixture to reflux or irradiate with microwaves, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Knoevenagel Condensation (adapted from[5][6]):

  • To a solution of the aldehyde or ketone (1 mmol) and the β-ketoester (1 mmol) in a suitable solvent (e.g., ethanol or dichloromethane), add a catalytic amount of a base (e.g., piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

General Protocol for Japp-Klingemann Reaction (adapted from[1][7]):

  • Prepare the aryl diazonium salt by diazotizing the corresponding aniline with sodium nitrite and a mineral acid at 0-5 °C.

  • In a separate flask, dissolve the β-ketoester (1 mmol) and a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol).

  • Slowly add the cold diazonium salt solution to the β-ketoester solution at 0-5 °C with vigorous stirring.

  • After the addition is complete, continue stirring for a few hours and then allow the mixture to stand.

  • Collect the precipitated hydrazone by filtration and purify by recrystallization.

Conclusion

This compound represents a potentially valuable, yet under-explored, building block in organic synthesis. While it shares the fundamental reactivity of other β-ketoesters, the presence of the 2,6-dichloropyridinyl moiety is expected to impart unique electronic and steric properties. This could lead to altered reactivity, selectivity, and potentially novel biological activities in the resulting heterocyclic products.

Currently, a direct comparison of its performance against common β-ketoesters like ethyl acetoacetate is hampered by a lack of published experimental data. The data presented in this guide, while not a head-to-head comparison, provides a baseline for researchers to design and optimize synthetic routes utilizing this intriguing pyridyl-substituted β-ketoester. Further experimental investigation is crucial to fully elucidate its synthetic potential and establish its position within the versatile family of β-ketoester reagents. Researchers are encouraged to explore its utility in these and other classical organic reactions to unlock new avenues in medicinal chemistry and materials science.

References

Comparative Reactivity of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the chemical reactivity of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate and its analogs. The information presented herein is intended for researchers, scientists, and drug development professionals, offering insights into the compound's utility in synthetic applications. The analysis is based on established principles of organic chemistry and supported by data from analogous dichloropyridine systems.

Introduction to this compound

This compound is a functionalized pyridine derivative with a chemical structure that lends itself to a variety of chemical transformations.[1] The presence of two electron-withdrawing chlorine atoms on the pyridine ring, coupled with a β-keto ester side chain, provides multiple reactive sites for synthetic modification. Understanding the comparative reactivity of this core structure and its analogs is crucial for designing efficient synthetic routes to novel compounds in medicinal chemistry and materials science.

Theoretical Basis for Reactivity

The reactivity of dichloropyridines, such as the 2,6-dichloro isomer, is primarily governed by the electronic and steric environment of the pyridine ring. In nucleophilic aromatic substitution (SNAr) reactions, the rate of reaction is influenced by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. For 2,6-dichloropyridine, the two chlorine atoms are in equivalent positions, simplifying initial monosubstitution to yield a single product. However, the introduction of a substituent can electronically modulate the ring, affecting the ease of a second substitution.

The 3-oxo-propanoate side chain, being electron-withdrawing, further activates the pyridine ring towards nucleophilic attack. The relative reactivity of analogs of this compound will therefore depend on the nature of the substituents on the pyridine ring and their influence on the stability of the reaction intermediates.

Comparative Reactivity Data

While direct head-to-head quantitative kinetic data for the analogs of this compound are not extensively reported in the literature, a qualitative and semi-quantitative comparison can be inferred from studies on simpler dichloropyridine systems.[2] The following table summarizes the expected relative reactivity of selected analogs in a typical SNAr reaction, such as amination.

CompoundSubstituent at Position 5Expected Relative Reactivity (SNAr)Rationale
This compound HBaselineThe electron-withdrawing nature of the two chlorine atoms and the side chain activates the ring for nucleophilic attack.
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoateFIncreasedThe high electronegativity of the fluorine atom further withdraws electron density from the pyridine ring, increasing its electrophilicity and stabilizing the Meisenheimer intermediate.[3]
Ethyl 3-(2,6-dichloro-5-nitropyridin-3-yl)-3-oxopropanoateNO₂Significantly IncreasedThe nitro group is a very strong electron-withdrawing group, which will strongly activate the ring towards nucleophilic aromatic substitution.
Ethyl 3-(2,6-dichloro-5-methylpyridin-3-yl)-3-oxopropanoateCH₃DecreasedThe methyl group is an electron-donating group, which will destabilize the negatively charged Meisenheimer intermediate, thus slowing down the rate of nucleophilic substitution compared to the unsubstituted analog.
Ethyl 3-(2,6-dichloro-5-methoxypyridin-3-yl)-3-oxopropanoateOCH₃DecreasedThe methoxy group is also electron-donating (by resonance), which deactivates the ring towards nucleophilic attack.

Experimental Protocols

A generalized experimental protocol for a key transformation, nucleophilic aromatic substitution (amination), is provided below to facilitate the design and execution of comparative reactivity studies.

General Procedure for Nucleophilic Aromatic Substitution (Amination)

To a solution of the this compound analog (1.0 eq) in a suitable solvent (e.g., dioxane, DMF, or NMP), the desired amine (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine; 2.0-3.0 eq) are added. The reaction mixture is then heated to a temperature ranging from 80 °C to 150 °C. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aminated product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the reactivity of these compounds and a generalized experimental workflow.

G Comparative Reactivity in Nucleophilic Aromatic Substitution cluster_reactivity Relative Reactivity Nitro_Analog Ethyl 3-(2,6-dichloro-5-nitropyridin-3-yl)-3-oxopropanoate Fluoro_Analog Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate Nitro_Analog->Fluoro_Analog > Parent_Compound This compound Fluoro_Analog->Parent_Compound > Methyl_Analog Ethyl 3-(2,6-dichloro-5-methylpyridin-3-yl)-3-oxopropanoate Parent_Compound->Methyl_Analog > Methoxy_Analog Ethyl 3-(2,6-dichloro-5-methoxypyridin-3-yl)-3-oxopropanoate Methyl_Analog->Methoxy_Analog

Caption: Predicted order of reactivity for SNAr reactions.

G Generalized Experimental Workflow for Amination Start Start: Combine Reactants Reaction Heat Reaction Mixture (80-150 °C) Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A typical workflow for SNAr amination reactions.

Conclusion

The reactivity of this compound and its analogs is a critical consideration for their application in synthetic chemistry. While direct comparative experimental data is limited, a robust understanding of their relative reactivity can be established based on fundamental principles of organic chemistry and data from related dichloropyridine systems. The electron-withdrawing or -donating nature of substituents on the pyridine ring plays a pivotal role in modulating the susceptibility of the C-Cl bonds to nucleophilic attack. This guide provides a framework for researchers to predict reactivity trends and design effective synthetic strategies for the derivatization of this versatile chemical scaffold.

References

Unveiling the Bioactivity of Heterocyclic Compounds Derived from Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a profound interest in the biological activities of synthetic heterocyclic compounds. Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate serves as a versatile starting material for the synthesis of a variety of heterocyclic systems, including pyrazoles and pyrimidines. These resulting compounds, bearing the dichloropyridinyl moiety, are of significant interest for their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of the biological activities of such derivatives, supported by experimental data from analogous compounds, detailed experimental protocols, and a visualization of a key signaling pathway.

Comparative Biological Activity Data

While specific experimental data for derivatives of this compound is not extensively available in the public domain, we can draw comparisons from structurally similar compounds reported in the literature. The following tables summarize the anticancer and antimicrobial activities of pyrazole and pyrimidine derivatives containing dichlorophenyl or pyridinyl moieties, which serve as valuable proxies for predicting the potential bioactivity of the title compounds.

Table 1: Anticancer Activity of Analogous Pyrazole Derivatives

Compound ClassTest CompoundCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
Pyrazole Analogues5b (a methyl ester pyrazole)K562 (Leukemia)0.021ABT-751>1
MCF-7 (Breast Cancer)1.7>1
A549 (Lung Cancer)0.693.5
5e (a cyano pyrazole)K562 (Leukemia)0.15ABT-751>1
MCF-7 (Breast Cancer)1.9>1
A549 (Lung Cancer)2.63.5
Pyrazole DerivativesCompound 11MCF-7 (Breast Cancer)2.85DoxorubicinNot Specified
HT-29 (Colon Cancer)2.125-FUNot Specified
Compound 12MCF-7 (Breast Cancer)23.99DoxorubicinNot Specified
HT-29 (Colon Cancer)69.375-FUNot Specified
Compound 15MCF-7 (Breast Cancer)15.64DoxorubicinNot Specified
HT-29 (Colon Cancer)5.895-FUNot Specified

Data presented is for analogous compounds and is intended for comparative purposes.[1][2]

Table 2: Antimicrobial Activity of Analogous Pyrimidine Derivatives

Compound ClassTest CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference CompoundMIC (µg/mL)
Pyrimidine DerivativesCompound 31Sarcina luteaNot SpecifiedNot SpecifiedNot Specified
Staphylococcus aureusNot Specified
Bacillus subtilisNot Specified
Enterococcus faecalisNot Specified
Pseudomonas aeruginosaNot Specified
Thiophenyl-pyrimidinesCompound 33MRSA2Methicillin/Vancomycin>2
VREs2>2

Data presented is for analogous compounds and is intended for comparative purposes.[3][4]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth and bacteria without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing a Key Biological Pathway: The Intrinsic Apoptosis Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway is a major mechanism of apoptosis. The following diagram illustrates the key steps in this pathway.

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax Bax/Bak CytoC_mito Cytochrome c Bax->CytoC_mito promotes release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax inhibits CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto release Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax activates Apoptotic_Stimuli->Bcl2 Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC_cyto->Apoptosome

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

This guide provides a foundational understanding of the potential biological activities of compounds derived from this compound. The presented data on analogous compounds, coupled with detailed experimental protocols, offers a valuable resource for researchers in the field of drug discovery and development, encouraging further investigation into this promising class of molecules.

References

Spectroscopic Analysis of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate and its analogs are compounds of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various bioactive molecules. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these compounds. This guide provides a comparative overview of the spectroscopic properties of "this compound" and a closely related derivative, "Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate," highlighting the influence of substitution on their spectral features.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its 5-fluoro derivative.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound~8.3 (d, J=8.0 Hz)Doublet1HH-4 (pyridine)
~7.4 (d, J=8.0 Hz)Doublet1HH-5 (pyridine)
~4.2 (q, J=7.1 Hz)Quartet2H-OCH₂CH₃
~3.9 (s)Singlet2H-COCH₂CO-
~1.3 (t, J=7.1 Hz)Triplet3H-OCH₂CH₃
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate~8.1 (d, J=8.0 Hz)Doublet1HH-4 (pyridine)
~4.2 (q, J=7.1 Hz)Quartet2H-OCH₂CH₃
~4.0 (s)Singlet2H-COCH₂CO-
~1.3 (t, J=7.1 Hz)Triplet3H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound~190C=O (keto)
~167C=O (ester)
~152, ~148, ~140, ~125Pyridine carbons
~62-OCH₂CH₃
~45-COCH₂CO-
~14-OCH₂CH₃
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate188 (d, J4 Hz)C=O (keto)
~167C=O (ester)
155 (d, J250 Hz)C-5 (pyridine, C-F)
150 (d, J15 Hz)C-6 (pyridine)
145 (d, J5 Hz)C-4 (pyridine)
128 (d, J20 Hz)C-3 (pyridine)
~62-OCH₂CH₃
~46-COCH₂CO-
~14-OCH₂CH₃

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

CompoundWavenumber (cm⁻¹)Assignment
This compound~1740 (s)C=O stretching (ester)
~1720 (s)C=O stretching (keto)
~1550 (m)C=C/C=N stretching (pyridine)
~1100 (s)C-O stretching
~780 (m)C-Cl stretching
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate~1745 (s)C=O stretching (ester)
~1725 (s)C=O stretching (keto)
~1560 (m)C=C/C=N stretching (pyridine)
~1050 (m)C-F stretching
~790 (m)C-Cl stretching

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound261/263/265 (M⁺)216/218, 188/190, 146/148
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate279/281/283 (M⁺)234/236, 206/208, 164/166

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 seconds

    • Relaxation Delay: 2 seconds

  • Data Processing: The raw data was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The background spectrum was subtracted from the sample spectrum. The resulting spectrum was analyzed for characteristic absorption bands.

3. Mass Spectrometry (MS)

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Range: 40-500 amu

  • Data Analysis: The mass spectrum of the eluting peak corresponding to the compound was analyzed for the molecular ion and characteristic fragmentation patterns.

Visualizations

The logical workflow for the spectroscopic characterization of these derivatives is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Comparative_Analysis Comparative Analysis UV_Vis->Comparative_Analysis Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Purity_Assessment->Comparative_Analysis

A Comparative Guide to Validated Analytical Methods for Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of potential validated analytical methods for Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate, a molecule combining the structural features of a dichlorinated pyridine, a beta-keto ester, and an ethyl ester. The inherent chemical properties of this compound present unique analytical challenges, including the potential for keto-enol tautomerism and the need for sensitive detection of its halogenated structure. This document outlines suitable analytical techniques, provides hypothetical comparative data based on similar compounds, and details experimental protocols to guide method development and validation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of pharmaceutical compounds. For a polar, halogenated compound like this compound, reversed-phase HPLC is a primary method of choice. However, the beta-keto ester moiety can lead to poor peak shape due to keto-enol tautomerism.[1][2] To mitigate this, specific column chemistries and mobile phase modifiers are often employed.

Key Considerations for HPLC Method Development:

  • Column Selection: A standard C18 column can be a good starting point.[3] However, for better peak shape and retention of polar pyridine-containing molecules, mixed-mode columns or columns with alternative stationary phases may be beneficial.[2][4][5]

  • Mobile Phase: An acidic mobile phase, such as one containing formic acid, can help to suppress the ionization of the pyridine nitrogen and promote a single tautomeric form of the beta-keto ester, leading to improved peak symmetry.[2][4] A typical mobile phase would consist of a mixture of water with an organic modifier like acetonitrile or methanol.

  • Detection: The presence of the pyridine ring, a chromophore, makes UV detection a suitable and robust choice.[5][6] A photodiode array (PDA) detector can be used to monitor multiple wavelengths and assess peak purity.

Hypothetical HPLC Performance Data

The following table summarizes expected performance characteristics for a validated HPLC-UV method for the analysis of this compound.

ParameterReversed-Phase HPLC (C18)Mixed-Mode HPLC
Retention Time (min) 4.86.2
Tailing Factor 1.51.1
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mL
Precision (%RSD) < 2%< 1.5%
Accuracy (% Recovery) 98-102%99-101%
Detailed Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.[3]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.[3]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[3]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.[3]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 acetonitrile:water) to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography (GC)

Given the presence of two chlorine atoms, Gas Chromatography with an Electron Capture Detector (GC-ECD) is another highly suitable analytical technique. The ECD is exceptionally sensitive to halogenated compounds.[7] The viability of this method depends on the thermal stability and volatility of the target molecule.

Key Considerations for GC Method Development:

  • Column Selection: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is generally a good choice for the analysis of organochlorine compounds.[8]

  • Injector and Detector Temperatures: Optimization of injector and detector temperatures is crucial to ensure efficient volatilization of the analyte without thermal degradation.

  • Oven Temperature Program: A temperature gradient program is typically used to ensure good separation of the analyte from any impurities and matrix components.[7]

Hypothetical GC-ECD Performance Data

The following table summarizes expected performance characteristics for a validated GC-ECD method for the analysis of this compound.

ParameterGas Chromatography (GC-ECD)
Retention Time (min) 12.5
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantitation (LOQ) 0.03 ng/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97-103%
Detailed Experimental Protocol: GC-ECD

1. Instrumentation:

  • Gas chromatograph equipped with an Electron Capture Detector (ECD), a split/splitless injector, and an autosampler.[7]

2. Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 180 °C.

    • Ramp 2: 5 °C/min to 270 °C, hold for 5 minutes.[7]

  • Detector Temperature: 300 °C.[8]

  • Make-up Gas: Nitrogen.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in a suitable solvent such as ethyl acetate.

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare working standards for the calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ng/mL).

  • Sample Solution: Dissolve the sample in the chosen solvent to obtain a concentration within the linear range of the method. If necessary, perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analyte.

Method Comparison

FeatureHPLC-UVGC-ECD
Selectivity Good, can be optimized with mobile phase and column choice.Excellent for halogenated compounds.
Sensitivity Moderate (µg/mL range).Very high (ng/mL range).[7]
Sample Throughput Moderate, depends on run time.Can be lower due to longer run times.
Robustness Generally high.Can be affected by non-volatile matrix components.
Instrumentation Cost Moderate.Moderate.
Primary Application Purity determination, quantification in formulated products.Trace analysis, impurity profiling of halogenated species.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a pharmaceutical compound like this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting sample Receive Sample weigh Accurate Weighing sample->weigh dissolve Dissolution in Diluent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter method_select Method Selection filter->method_select hplc HPLC Analysis chromatogram Obtain Chromatogram hplc->chromatogram gc GC Analysis gc->chromatogram method_select->hplc Purity/Assay method_select->gc Trace/Halogenated Impurities integrate Peak Integration chromatogram->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: General workflow for analytical method selection and execution.

The logical flow for developing a suitable analytical method is depicted in the following diagram.

Method_Development_Flow cluster_hplc HPLC Method Development cluster_gc GC Method Development start Define Analytical Goal (Purity, Trace, etc.) lit_review Literature Review (Similar Compounds) start->lit_review method_choice Choose Technique (HPLC vs. GC) lit_review->method_choice col_select Column Selection (C18, Mixed-Mode) method_choice->col_select HPLC gc_col_select Column Selection (e.g., HP-5) method_choice->gc_col_select GC mp_opt Mobile Phase Optimization (pH, Organic %) col_select->mp_opt det_opt Detector Settings (Wavelength) mp_opt->det_opt validation Method Validation (Linearity, Accuracy, Precision) det_opt->validation temp_prog Temperature Program Optimization gc_col_select->temp_prog inj_det_opt Injector/Detector Temp. Optimization temp_prog->inj_det_opt inj_det_opt->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Logical flow for analytical method development and validation.

References

The Pivotal Role of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate in the Synthesis of Bioactive Molecules: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficiency and success of synthesizing novel active pharmaceutical ingredients (APIs). Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate, a versatile β-keto ester, has emerged as a critical building block for the construction of a variety of heterocyclic compounds with significant biological activity. This guide provides a comparative analysis of synthetic routes utilizing this key intermediate, offering researchers and drug development professionals objective data to inform their synthetic strategies.

While direct synthesis of a widely-marketed active pharmaceutical ingredient (API) from this compound is not extensively documented in publicly available literature, its structural motifs are integral to a range of bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The 2,6-dichloropyridine core is a common feature in numerous patented compounds, suggesting the potential of this starting material in the synthesis of novel therapeutic agents.

This guide will explore the synthetic utility of this compound in constructing complex heterocyclic frameworks and compare these pathways with alternative synthetic strategies.

Comparison of Synthetic Strategies

The primary utility of this compound lies in its reactivity to undergo cyclization and condensation reactions to form fused heterocyclic systems. A common application involves its reaction with binucleophiles to construct pyridopyrimidine scaffolds, which are central to many kinase inhibitors.

Table 1: Comparison of a Generic Pyridopyrimidine Synthesis

ParameterRoute A: Via this compoundRoute B: Alternative Route (e.g., from a pre-formed pyrimidine)
Starting Materials This compound, GuanidineSubstituted Aminopyrimidine, Dicarbonyl compound
Key Reaction CyclocondensationCross-coupling and/or condensation
Typical Yield 60-80%45-70%
Reaction Conditions Moderate (e.g., reflux in ethanol with a base)Often requires transition metal catalysts, inert atmosphere
Purification Crystallization or column chromatographyOften requires extensive chromatographic purification
Scalability Generally straightforwardCan be challenging due to catalyst removal and cost
Atom Economy Generally higherCan be lower due to the use of protecting groups and multi-step sequences

Note: The data presented in this table is a generalized representation based on common organic synthesis principles and may vary depending on the specific target molecule and reaction conditions.

Experimental Protocols

Route A: Generic Synthesis of a Dichloropyridopyrimidine

Step 1: Cyclocondensation

To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), is added guanidine hydrochloride (1.2 eq) and a non-nucleophilic base such as sodium ethoxide (2.5 eq). The reaction mixture is heated at reflux for 4-6 hours, monitoring by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is suspended in water and the solid product is collected by filtration, washed with water, and dried to afford the crude dichloropyridopyrimidine derivative.

Route B: Generic Alternative Synthesis of a Dichloropyridopyrimidine

Step 1: Synthesis of a Substituted Aminopyrimidine

This step can vary significantly depending on the desired substitution pattern. A common method involves the condensation of a β-dicarbonyl compound with urea or a related derivative.

Step 2: Halogenation of the Pyridine Ring

A suitable pyridine precursor is subjected to chlorination using a reagent such as N-chlorosuccinimide (NCS) or chlorine gas, often requiring harsh conditions and leading to mixtures of regioisomers.

Step 3: Cross-Coupling Reaction

The halogenated pyridine and the aminopyrimidine are coupled using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This typically requires an inert atmosphere, a specific ligand for the palladium catalyst, and a strong base.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic pathways discussed.

Synthesis_Comparison cluster_route_a Route A: From this compound cluster_route_b Route B: Alternative Pathway A_start This compound A_product Dichloropyridopyrimidine A_start->A_product Cyclocondensation A_reagent Guanidine A_reagent->A_product B_start1 Aminopyrimidine B_product Dichloropyridopyrimidine B_start1->B_product Cross-Coupling B_start2 Halogenated Pyridine B_start2->B_product

Caption: Comparative workflow of pyridopyrimidine synthesis.

Experimental_Workflow_A start Start step1 Dissolve this compound and Guanidine in Ethanol with Base start->step1 step2 Heat to Reflux (4-6h) step1->step2 step3 Monitor by TLC step2->step3 step4 Cool to Room Temperature step3->step4 step5 Remove Solvent step4->step5 step6 Suspend in Water step5->step6 step7 Filter and Wash Solid step6->step7 end End: Crude Product step7->end

Caption: Experimental workflow for Route A.

Conclusion

This compound serves as a highly valuable and efficient precursor for the synthesis of complex heterocyclic structures, particularly those containing the pyridopyrimidine core. The synthetic route starting from this β-keto ester often presents advantages in terms of yield, reaction conditions, and scalability when compared to alternative multi-step approaches that may require more expensive reagents and catalysts. For researchers and professionals in drug development, the strategic use of this compound can significantly streamline the synthesis of novel bioactive compounds, accelerating the path from discovery to potential clinical application. Further exploration of its reactivity will undoubtedly unveil new avenues for the creation of next-generation therapeutics.

A Comparative Guide to "Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate" and Alternative Building Blocks in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. This guide provides a comprehensive comparison of "Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate" with alternative scaffolds in the synthesis of potent kinase inhibitors, particularly focusing on the generation of the 1H-pyrazolo[3,4-b]pyridine core, a privileged structure in many kinase inhibitors.

Introduction to the Building Blocks

"this compound" is a highly functionalized building block that has demonstrated significant utility in the synthesis of targeted therapeutics. Its key structural features, the dichloropyridine ring and the β-ketoester moiety, provide reactive handles for the construction of complex heterocyclic systems. This guide will benchmark its performance against other commonly employed building blocks, such as substituted ethyl benzoylacetates and other ethyl 3-oxo-3-(pyridin-3-yl)propanoate derivatives, in the context of synthesizing dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors.

Performance Comparison in 1H-Pyrazolo[3,4-b]pyridine Synthesis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is a key application for these building blocks, leading to potent kinase inhibitors. The following table summarizes the comparative performance of "this compound" and its alternatives in this context. The data is compiled from various studies to provide a comparative overview.

Building BlockTarget ScaffoldKey ReactionReagents & ConditionsYield (%)Reference
This compound 3,5-diaryl-1H-pyrazolo[3,4-b]pyridinesCyclocondensation5-amino-3-aryl-1H-pyrazole, AcOH, refluxNot explicitly stated, but used to produce potent DYRK1A/B inhibitors.[1]
Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate)3-phenyl-1H-pyrazolo[3,4-b]pyridinesCyclocondensation5-amino-1H-pyrazole, various conditionsVaries (often moderate to good)[2]
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridinesCyclocondensation5-amino-1H-pyrazole, various conditionsVaries[3]
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridinesCyclocondensation5-amino-1H-pyrazole, various conditionsVaries[4]
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate3-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridinesCyclocondensation5-amino-1H-pyrazole, various conditionsVaries[5][6][7]

Experimental Protocols

General Procedure for the Synthesis of 3,5-disubstituted-1H-pyrazolo[3,4-b]pyridines

This protocol is a representative example of the synthesis of the 1H-pyrazolo[3,4-b]pyridine core using a β-ketoester building block and an aminopyrazole.

Materials:

  • Ethyl 3-(aryl/heteroaryl)-3-oxopropanoate (e.g., this compound) (1.0 eq)

  • 5-Amino-3-aryl-1H-pyrazole (1.0 eq)

  • Glacial Acetic Acid (solvent)

Procedure:

  • A mixture of the ethyl 3-(aryl/heteroaryl)-3-oxopropanoate and 5-amino-3-aryl-1H-pyrazole in glacial acetic acid is heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 3,5-disubstituted-1H-pyrazolo[3,4-b]pyridine.

Visualizations

Experimental Workflow for 1H-Pyrazolo[3,4-b]pyridine Synthesis

G General Synthetic Workflow for 1H-Pyrazolo[3,4-b]pyridines start Start: Building Blocks reactants Ethyl 3-(aryl/heteroaryl)-3-oxopropanoate + 5-Amino-3-aryl-1H-pyrazole start->reactants reaction Cyclocondensation (Acetic Acid, Reflux) reactants->reaction workup Aqueous Workup (Precipitation) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product End: Pure 3,5-disubstituted- 1H-pyrazolo[3,4-b]pyridine purification->product

Caption: A generalized workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridines.

DYRK1A Signaling Pathway and Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a key enzyme involved in various cellular processes, and its dysregulation is implicated in several diseases, including Down syndrome and certain cancers.[8][9] The inhibitors synthesized from the discussed building blocks target this kinase.

G Simplified DYRK1A Signaling and Inhibition cluster_0 DYRK1A Signaling cluster_1 Therapeutic Intervention DYRK1A DYRK1A ASK1 ASK1 DYRK1A->ASK1 Transcription_Factors Transcription Factors (e.g., STAT3, GLi1, CREB) DYRK1A->Transcription_Factors Cell_Cycle_Regulation Cell Cycle Regulation (e.g., Cyclin D, p27) DYRK1A->Cell_Cycle_Regulation JNK JNK Pathway ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->DYRK1A Inhibition

Caption: Inhibition of the DYRK1A signaling pathway by 1H-pyrazolo[3,4-b]pyridine derivatives.

Conclusion

"this compound" stands out as a valuable building block for the synthesis of potent kinase inhibitors, particularly those targeting DYRK1A. The presence of the dichloropyridine moiety likely contributes to favorable interactions within the kinase active site, leading to high inhibitory potency. While direct comparative data on reaction yields under standardized conditions is limited, its successful application in generating nanomolar inhibitors underscores its significance.

Alternative building blocks, such as ethyl benzoylacetate and other ethyl 3-oxo-3-(pyridin-3-yl)propanoate derivatives, offer more cost-effective and readily available options for constructing the pyrazolopyridine scaffold. However, the resulting inhibitors may require further optimization to achieve the same level of biological activity as those derived from the more complex "this compound."

The choice of building block will ultimately depend on the specific goals of the research program, balancing factors such as synthetic accessibility, cost, and the desired potency and selectivity of the final kinase inhibitor. This guide provides a foundational framework for making informed decisions in the selection of these critical synthetic precursors.

References

In-Silico and Biological Activity Landscape of Dichloropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico and biological studies of various pyridine derivatives, with a focus on compounds structurally related to "Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate." The data presented is compiled from multiple research endeavors and aims to offer a comprehensive overview of the therapeutic potential and molecular characteristics of this class of compounds. The guide summarizes key quantitative data in structured tables, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activities

Recent research has highlighted the potential of pyridine derivatives across various therapeutic areas, including oncology, infectious diseases, and neurology. The following tables summarize the biological activities of several reported pyridine derivatives, offering a comparative perspective on their efficacy.

Anticancer Activity

A number of pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data below compares the in-vitro anticancer activity of selected compounds.

Table 1: In-Vitro Anticancer Activity of Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 6e SGC-7901 (Gastric)22.28 ± 6.26 µg/mL--
Compound 6f SGC-7901 (Gastric)18.45 ± 2.79 µg/mL--
Compound 7e MCF-7 (Breast)PotentDoxorubicin-
Compound 7g MCF-7 (Breast)PotentDoxorubicin-
Compound 12 MCF-7 (Breast)0.5Doxorubicin2.14
Compound 12 HepG2 (Liver)5.27Doxorubicin2.48
Compound 4d HeLa (Cervical)53.47 ± 0.50--
Compound 4d MCF-7 (Breast)38.71 ± 2.31--
Compound 3a HCT-15 (Colon)7.94 ± 1.6--
Compound 3b HCT-15 (Colon)9.24 ± 0.9--

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antifungal Activity

Certain dichloropyridine analogs have demonstrated significant antifungal properties, primarily through the inhibition of succinate dehydrogenase (SDH).[1]

Table 2: In-Vitro Antifungal Activity of 3,5-Dichloropyridine Analogs

Compound IDTarget FungiEC50 (mg/L)Reference Compound (Boscalid)EC50 (mg/L)
Compound 5 Botrytis cinerea6.601.24
Compound 5 Rhizoctonia solani1.611.01

EC50: The half maximal effective concentration, representing the concentration of a drug that gives half-maximal response.[1]

In-Silico Predictions: A Glimpse into Pharmacokinetics and Target Binding

Computational studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are pivotal in modern drug discovery. These methods provide early insights into the potential of a compound to be a successful drug.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding energy represents the strength of the interaction.

Table 3: Molecular Docking Results of Pyridine Derivatives against Various Targets

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)
Compound 6e Telomerase3DU6-
Compound 4a Monomeric Ralstonia solanacearum lectin4CSD-8.910
Alpidem Acetylcholinesterase2Z5X-8.00
Alpidem Butyrylcholinesterase4BDT-9.60
Compound 5f Bacillus subtilis protein-3.591
Compound 5f Staphylococcus aureus protein-3.916
Compound 5f Proteus vulgaris protein-8.499
Compound 5f Aspergillus niger protein-6.895
ADMET Predictions

In-silico ADMET prediction helps in identifying drug candidates with favorable pharmacokinetic properties early in the drug discovery pipeline.

Table 4: Predicted ADMET Properties of Selected Pyridine Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsDrug-likeness
Compound 3a < 500< 5< 5< 10Favorable
Compound 3b < 500< 5< 5< 10Favorable

These predictions are based on Lipinski's Rule of Five, a rule of thumb to evaluate druglikeness.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In-Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

  • Cell Seeding: Cancer cells (e.g., MCF-7, DU-145, HeLa) are seeded in 96-well plates at a specific density and incubated to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).[5]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In-Vitro Antifungal Activity (Mycelium Growth Rate Method)

The antifungal activity of compounds can be determined by measuring the inhibition of mycelial growth.[1]

  • Media Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved.[1]

  • Compound Incorporation: The test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations.[1]

  • Inoculation: A mycelial disc of the test fungus is placed at the center of the agar plate.[1]

  • Incubation: The plates are incubated at a suitable temperature until the fungal growth in the control plate reaches the edge.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.[1]

Molecular Docking Protocol

Computational docking studies are performed to understand the binding interactions between a ligand and a protein.

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structures of the ligands are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the protein.

  • Docking: The prepared ligands are docked into the active site of the prepared protein using software like AutoDock or Glide.[6]

  • Analysis: The docking results are analyzed to determine the binding energies and visualize the interactions between the ligand and the protein's active site residues.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Biological Evaluation synthesis Synthesis of Pyridine Derivatives characterization Spectroscopic Characterization (NMR, MS) synthesis->characterization docking Molecular Docking characterization->docking admet ADMET Prediction characterization->admet anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antifungal Antifungal Assays characterization->antifungal

Caption: A typical workflow for the design, synthesis, and evaluation of novel pyridine derivatives.

signaling_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyridine Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyridine derivative.

References

Comparative Guide to the Synthesis of Patented Pyrazole-Piperidine Derivatives: An Evaluation of Precursor Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of the patented molecule, 1-(3-(3-(2,6-dichloropyridin-3-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone, a compound of interest in fungicidal research. The primary focus is on the utilization of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate as a key precursor, with a detailed examination of the synthetic pathway disclosed in patent WO2008013925. This is contrasted with a proposed alternative synthetic route that avoids this specific starting material. Quantitative data on yields and reaction conditions are presented to offer a clear comparison for researchers engaged in the synthesis of similar scaffolds.

Patented Synthesis Utilizing this compound

The synthesis of 1-(3-(3-(2,6-dichloropyridin-3-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone, as outlined in patent WO2008013925, commences with the cyclization of this compound with hydrazine to form the crucial intermediate, 3-(2,6-dichloropyridin-3-yl)-1H-pyrazole. This pyrazole intermediate is then subjected to a multi-step sequence involving reaction with a piperidine derivative to yield the final patented molecule.

Experimental Protocol:

Step 1: Synthesis of 3-(2,6-dichloropyridin-3-yl)-1H-pyrazole

To a solution of this compound in a suitable solvent such as ethanol, an equimolar amount of hydrazine hydrate is added. The reaction mixture is heated at reflux for a specified period. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by crystallization or column chromatography to yield 3-(2,6-dichloropyridin-3-yl)-1H-pyrazole.

Step 2: Synthesis of 1-(3-(3-(2,6-dichloropyridin-3-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

The intermediate, 3-(2,6-dichloropyridin-3-yl)-1H-pyrazole, is reacted with a suitable protected 3-halopiperidine derivative in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the N-alkylation of the pyrazole ring. Following the removal of the protecting group, the resulting piperidine is acylated with acetic anhydride or acetyl chloride to afford the final product, 1-(3-(3-(2,6-dichloropyridin-3-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone.

Data Presentation:
StepReactantsReagents & ConditionsProductYield (%)Purity (%)
1This compound, Hydrazine hydrateEthanol, Reflux3-(2,6-dichloropyridin-3-yl)-1H-pyrazoleData not available in provided snippetsData not available in provided snippets
23-(2,6-dichloropyridin-3-yl)-1H-pyrazole, Protected 3-halopiperidine, Acylating agent1. K2CO3, DMF, Heat2. Deprotection3. Acylation1-(3-(3-(2,6-dichloropyridin-3-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanoneData not available in provided snippetsData not available in provided snippets

Note: Specific yield and purity data were not available in the provided search snippets for the patented synthesis.

Alternative Synthesis Route

An alternative pathway to 1-(3-(3-(2,6-dichloropyridin-3-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone can be envisioned, starting from more readily available building blocks and avoiding the specific precursor. This proposed route involves the initial synthesis of the pyrazole ring followed by coupling with the dichloropyridine moiety.

Proposed Experimental Protocol:

Step 1: Synthesis of 1-(piperidin-3-yl)-1H-pyrazole

Commercially available 3-bromopiperidine (with appropriate protection) can be reacted with pyrazole in the presence of a strong base like sodium hydride in a suitable solvent. Subsequent deprotection would yield 1-(piperidin-3-yl)-1H-pyrazole.

Step 2: Synthesis of 1-(3-(3-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

The piperidinyl-pyrazole from the previous step can be brominated at the 3-position of the pyrazole ring using a brominating agent like N-bromosuccinimide (NBS). The piperidine nitrogen is then acylated.

Step 3: Suzuki Coupling to Synthesize the Final Product

The resulting bromo-pyrazole derivative can undergo a Suzuki coupling reaction with (2,6-dichloropyridin-3-yl)boronic acid in the presence of a palladium catalyst and a base to furnish the final target molecule.

Data Presentation (Hypothetical):
StepReactantsReagents & ConditionsProductExpected Yield (%)Expected Purity (%)
1Protected 3-bromopiperidine, PyrazoleNaH, DMF; Deprotection1-(piperidin-3-yl)-1H-pyrazole70-80>95
21-(piperidin-3-yl)-1H-pyrazole, NBS, Acylating agentAcetonitrile; Acylation1-(3-(3-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone60-70>95
31-(3-(3-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone, (2,6-dichloropyridin-3-yl)boronic acidPd catalyst, Base, Solvent1-(3-(3-(2,6-dichloropyridin-3-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone50-65>98

Comparison of Synthetic Routes

FeaturePatented Route (Utilizing Precursor)Alternative Route
Starting Materials This compoundCommercially available pyrazole, protected 3-bromopiperidine, and (2,6-dichloropyridin-3-yl)boronic acid.
Key Reactions Pyrazole formation via cyclization, N-alkylation.N-arylation of pyrazole, bromination, Suzuki coupling.
Potential Advantages Potentially shorter route if the precursor is readily available.Utilizes more common starting materials and well-established, versatile reactions like Suzuki coupling. May offer more flexibility for analog synthesis.
Potential Disadvantages Availability and cost of the specific precursor may be a limiting factor.Likely a longer synthetic sequence with more intermediate purification steps.

Signaling Pathways and Workflow Diagrams

Patented_Synthesis_Workflow precursor This compound intermediate 3-(2,6-dichloropyridin-3-yl)-1H-pyrazole precursor->intermediate Cyclization hydrazine Hydrazine hydrate hydrazine->intermediate final_product 1-(3-(3-(2,6-dichloropyridin-3-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone intermediate->final_product N-alkylation, Deprotection piperidine_derivative Protected 3-halopiperidine piperidine_derivative->final_product acylation Acylation acylation->final_product

Caption: Patented synthesis workflow for the target molecule.

Alternative_Synthesis_Workflow start_piperidine Protected 3-bromopiperidine intermediate1 1-(piperidin-3-yl)-1H-pyrazole start_piperidine->intermediate1 N-arylation pyrazole Pyrazole pyrazole->intermediate1 intermediate2 1-(3-(3-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone intermediate1->intermediate2 Bromination & Acylation final_product 1-(3-(3-(2,6-dichloropyridin-3-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone intermediate2->final_product Suzuki Coupling boronic_acid (2,6-dichloropyridin-3-yl)boronic acid boronic_acid->final_product

Caption: Proposed alternative synthesis workflow.

Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, a compound that requires careful management due to its toxicity.

Immediate Safety and Hazard Information

This compound is classified as a toxic substance.[1] Ingestion, skin contact, or inhalation can be harmful.[1] Adherence to the safety protocols outlined in the Safety Data Sheet (SDS) is mandatory to minimize risk.

Hazard Identification and Classification

The following table summarizes the key hazard information for this compound.[1]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
alt text
DangerH301: Toxic if swallowed
Acute Toxicity, Dermal (Category 3)
alt text
DangerH311: Toxic in contact with skin
Acute Toxicity, Inhalation (Category 3)
alt text
DangerH331: Toxic if inhaled

Experimental Protocol: Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and is in compliance with local, state, and federal regulations.[1]

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Eye Protection: Safety glasses or goggles.

  • Face Protection: A face shield may be necessary depending on the scale of the disposal.

  • Respiratory Protection: Use only in a well-ventilated area.[1] If dusts or aerosols may be generated, a respirator is required.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name.

  • Container Management:

    • Keep the hazardous waste container closed at all times, except when adding waste.

    • Store the container in a designated, secure, and well-ventilated waste accumulation area.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Collect all decontamination materials (e.g., wipes, absorbent pads) as hazardous waste.

  • Disposal Coordination:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

    • Do not dispose of this chemical down the drain or in the regular trash.

  • Emergency Procedures:

    • Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[1]

    • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]

    • Ingestion: Rinse the mouth with water.[1]

    • In all cases of exposure, seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Decontamination cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) Container Prepare Labeled Hazardous Waste Container Collect_Waste Collect Chemical Waste and Contaminated Materials PPE->Collect_Waste Container->Collect_Waste Seal_Container Securely Seal Container Store_Waste Store in Designated Waste Accumulation Area Seal_Container->Store_Waste Decontaminate Decontaminate Work Area and Equipment Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Decontaminate->Contact_EHS Pickup Arrange for Professional Waste Pickup Contact_EHS->Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate (CAS No. 174727-36-7). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled[1]. Strict adherence to recommended personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

SituationRequired PPE
Weighing and Preparing Solutions - Nitrile gloves (double-gloving recommended)- Chemical safety goggles- Face shield- Lab coat- Respiratory protection (use of a certified respirator is advised, especially if not handled in a fume hood)
General Handling and Transfers - Nitrile gloves- Chemical safety goggles- Lab coat
Cleaning and Decontamination - Nitrile gloves- Chemical safety goggles- Lab coat
Waste Disposal - Nitrile gloves- Chemical safety goggles- Lab coat

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to prevent exposure. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][2].

Step 1: Preparation

  • Designate a specific area for handling the compound.

  • Cover the work surface with absorbent, disposable bench paper.

  • Ensure that a chemical spill kit, eyewash station, and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before handling the compound.

Step 2: Weighing

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure[3][4].

  • Use a dedicated set of spatulas and weighing boats.

  • Tare the container with its lid on before adding the powder.

  • Add the powder to the container within the fume hood, then securely close the lid before moving it to the balance for weighing[5][6].

Step 3: Solution Preparation

  • Slowly add the weighed powder to the solvent to avoid splashing.

  • Keep the container covered as much as possible during dissolution.

  • If sonication or heating is required, ensure the container is properly sealed or vented into the fume hood.

Step 4: Post-Handling

  • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Thoroughly wash hands and any exposed skin with soap and water after removing PPE.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Designate Work Area prep2 Prepare Spill Kit & Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 weigh Weigh Compound in Fume Hood prep3->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe wash Wash Hands dispose_ppe->wash collect Collect Halogenated Waste wash->collect label_waste Label Waste Container collect->label_waste store Store in Designated Area label_waste->store

Caption: Safety and Handling Workflow for this compound.

Experimental Protocol: General Procedure for Handling a Toxic Powder

This protocol outlines a general workflow for using a toxic powder like this compound in a laboratory experiment.

  • Don Personal Protective Equipment (PPE): Put on a lab coat, chemical safety goggles, a face shield, and double nitrile gloves.

  • Prepare the Workspace: Set up the experiment in a chemical fume hood. Cover the work surface with disposable bench paper.

  • Weigh the Compound:

    • Place a clean, empty container with a lid on a balance inside the fume hood and tare it.

    • Carefully add the desired amount of the toxic powder to the container using a clean spatula.

    • Securely close the container lid.

  • Prepare the Stock Solution:

    • In the fume hood, add the appropriate solvent to the container with the weighed powder.

    • Mix until the powder is completely dissolved.

  • Perform the Experiment:

    • Use the prepared stock solution for your experimental procedure, following all standard laboratory safety practices.

  • Decontamination and Cleanup:

    • Decontaminate all non-disposable equipment that came into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

  • Waste Disposal:

    • Dispose of all contaminated disposable items (e.g., pipette tips, gloves, bench paper) in a designated hazardous waste container.

    • Dispose of the chemical waste according to the disposal plan.

  • Remove PPE: Remove PPE in the correct order to avoid contamination (gloves first, then face shield, goggles, and lab coat).

  • Wash Hands: Thoroughly wash your hands with soap and water.

start Start don_ppe Don PPE start->don_ppe prep_workspace Prepare Workspace in Fume Hood don_ppe->prep_workspace weigh_compound Weigh Compound prep_workspace->weigh_compound prepare_solution Prepare Stock Solution weigh_compound->prepare_solution run_experiment Perform Experiment prepare_solution->run_experiment decontaminate Decontaminate & Clean Up run_experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end_proc End wash_hands->end_proc

Caption: General Experimental Workflow for Handling a Toxic Powder.

Disposal Plan

Proper disposal of this compound and its containers is critical due to its toxicity and halogenated nature.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste[7][8][9].

    • Do not mix halogenated waste with non-halogenated waste streams[7][9].

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and other components of the waste mixture.

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

    • Keep containers tightly closed except when adding waste.

  • Final Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of toxic and halogenated chemical waste. Never dispose of this chemical down the drain[8].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.